Garcinone C
説明
This compound has been reported in Garcinia xipshuanbannaensis, Hypericum perforatum, and Garcinia mangostana with data available.
an acetylcholinesterase inhibitor; isolated from Garcinia mangostana; structure in first source
Structure
3D Structure
特性
IUPAC Name |
1,3,6,7-tetrahydroxy-8-(3-hydroxy-3-methylbutyl)-2-(3-methylbut-2-enyl)xanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26O7/c1-11(2)5-6-12-14(24)9-17-19(21(12)27)22(28)18-13(7-8-23(3,4)29)20(26)15(25)10-16(18)30-17/h5,9-10,24-27,29H,6-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLOCLVMUASBDDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C2=C(C=C1O)OC3=C(C2=O)C(=C(C(=C3)O)O)CCC(C)(C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60657670 | |
| Record name | 1,3,6,7-Tetrahydroxy-8-(3-hydroxy-3-methylbutyl)-2-(3-methylbut-2-en-1-yl)-9H-xanthen-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Garcinone C | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029511 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
76996-27-5 | |
| Record name | Garcinone C | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76996-27-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,6,7-Tetrahydroxy-8-(3-hydroxy-3-methylbutyl)-2-(3-methylbut-2-en-1-yl)-9H-xanthen-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Garcinone C | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029511 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
216 - 218 °C | |
| Record name | Garcinone C | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029511 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Garcinone C: A Technical Guide to its Natural Sources and Isolation for Researchers
For Immediate Release
This whitepaper provides a comprehensive technical overview of Garcinone C, a prenylated xanthone with significant therapeutic potential. Addressed to researchers, scientists, and professionals in drug development, this document details its primary natural sources, outlines methodologies for its extraction and purification, and presents its known interactions with cellular signaling pathways.
Introduction to this compound
This compound is a naturally occurring xanthone derivative found predominantly in the pericarp of the mangosteen fruit (Garcinia mangostana)[1][2][3]. It has also been isolated from other species of the Garcinia genus, including Garcinia oblongifolia and Garcinia xipshuanbannaensis. This compound has garnered considerable interest within the scientific community for its diverse biological activities, including anticancer, anti-inflammatory, and antioxidant properties. Structurally, this compound possesses a tetracyclic xanthone core with isoprenyl and other functional group substitutions, contributing to its bioactivity.
Natural Sources and Quantitative Data
The primary and most commercially viable source of this compound is the pericarp, or rind, of the mangosteen fruit. The concentration of this compound in the crude extract can vary depending on the extraction method and solvent used.
| Parameter | Value | Source Material | Extraction Solvent | Reference |
| This compound Yield | 513.06 µg/g | Garcinia mangostana peel | Methanol | [4] |
| Isolated this compound | 12.6 mg | From 320 mg of a subfraction (GME3B) of the initial extract | Methanol, followed by partitioning and chromatography | [5] |
| Crude Extract Yield | 188 g | 1 kg of dried, milled Garcinia mangostana pericarp | 95% Ethanol | [1] |
Experimental Protocols for Isolation and Purification
The isolation of this compound from its natural sources involves a multi-step process, including extraction, solvent partitioning, and chromatographic purification. The following protocols are based on established methodologies.
Extraction
Objective: To extract a crude mixture of xanthones, including this compound, from the dried pericarp of Garcinia mangostana.
Protocol:
-
Preparation of Plant Material: Air-dry the fresh pericarp of Garcinia mangostana until brittle, then pulverize into a fine powder using a grinder.
-
Maceration:
-
Soak 1 kg of the dried pericarp powder in 5 L of 95% ethanol at room temperature.
-
Allow the mixture to stand for 72 hours with occasional agitation.
-
Filter the mixture to separate the extract from the solid plant material.
-
Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude ethanol extract[1].
-
Alternatively, Soxhlet extraction or ultrasonic-assisted extraction can be employed for improved efficiency.
Solvent Partitioning
Objective: To separate compounds based on their polarity, thereby enriching the fraction containing this compound.
Protocol:
-
Suspend the crude extract in distilled water.
-
Perform sequential liquid-liquid partitioning with solvents of increasing polarity. A typical sequence is:
-
n-hexane (to remove non-polar compounds)
-
Dichloromethane (CH₂Cl₂)
-
Ethyl acetate (EtOAc)
-
-
This compound, being moderately polar, is typically found in the dichloromethane and ethyl acetate fractions[2][5]. Concentrate these fractions separately for further purification.
Chromatographic Purification
Objective: To isolate pure this compound from the enriched fractions.
Protocol:
-
Silica Gel Column Chromatography (Initial Separation):
-
Pack a glass column with silica gel (200-300 mesh) slurried in a non-polar solvent (e.g., petroleum ether or n-hexane).
-
Adsorb the dried ethyl acetate or dichloromethane fraction onto a small amount of silica gel and load it onto the column.
-
Elute the column with a gradient of solvents with increasing polarity. A common solvent system is a gradient of chloroform and methanol (e.g., starting with 100% chloroform and gradually increasing the proportion of methanol to 30:1, 20:1, 10:1 v/v)[1].
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
-
Sephadex LH-20 Column Chromatography (Fine Purification):
-
Combine the fractions rich in this compound and concentrate them.
-
Dissolve the residue in methanol and apply it to a Sephadex LH-20 column.
-
Elute with methanol to remove smaller molecules and further purify this compound[5].
-
-
Reversed-Phase Chromatography (Optional Final Polishing):
-
For obtaining highly pure this compound, a final purification step using reversed-phase (C18) column chromatography with a methanol/water or acetonitrile/water gradient can be employed.
-
The general workflow for the isolation and purification of this compound is depicted in the following diagram:
Signaling Pathway Interactions
This compound has been shown to modulate key cellular signaling pathways implicated in cancer progression. Understanding these interactions is crucial for its development as a therapeutic agent.
Inhibition of the Hedgehog Signaling Pathway
This compound has been demonstrated to suppress colon tumorigenesis by targeting the Hedgehog (Hh) signaling pathway. It acts by inhibiting the expression of Gli1, a key transcription factor in this pathway, in a Smoothened (Smo)-independent manner. This leads to the downregulation of downstream target genes involved in cell proliferation and survival.[6]
Modulation of the ATR/Stat3/4E-BP1 Pathway
In nasopharyngeal carcinoma cells, this compound has been shown to exert its antitumor activity by modulating the ATR/Stat3/4E-BP1 signaling axis. It stimulates the expression of Ataxia Telangiectasia and Rad3-related protein (ATR) and Eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), while inhibiting the expression of Signal transducer and activator of transcription 3 (Stat3) and various cell cycle-related proteins.[7]
Conclusion
This compound represents a promising natural product for further investigation in drug discovery and development. This guide provides a foundational understanding of its primary source, detailed protocols for its isolation, and insights into its mechanisms of action at the cellular level. The presented methodologies and data are intended to facilitate further research into the therapeutic applications of this potent xanthone.
References
- 1. mdpi.com [mdpi.com]
- 2. doc-developpement-durable.org [doc-developpement-durable.org]
- 3. Cytotoxic Metabolites from Pericarp of Garcinia mangostana - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Garcixanthone E and Garcimangophenone C: New Metabolites from Garcinia mangostana and Their Cytotoxic and Alpha Amylase Inhibitory Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound suppresses colon tumorigenesis through the Gli1-dependent hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound exerts antitumor activity by modulating the expression of ATR/Stat3/4E‑BP1 in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Garcinone C: A Technical Guide on Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Garcinone C, a natural xanthone derivative with significant potential in oncological research. It details the compound's chemical and physical properties, spectral data, and known biological activities, with a focus on its mechanism of action in cancer cells. Detailed experimental methodologies for key assays are also provided to facilitate further research.
Chemical Identity and Physicochemical Properties
This compound is a prenylated xanthone, a class of organic compounds characterized by a tricyclic xanthen-9-one core. It has been isolated from various natural sources, most notably the pericarp of the mangosteen fruit (Garcinia mangostana L.) and from Garcinia oblongifolia.[1][2]
Table 1: Chemical Identifiers and Structure of this compound
| Identifier | Value |
| IUPAC Name | 1,3,6,7-tetrahydroxy-8-(3-hydroxy-3-methylbutyl)-2-(3-methylbut-2-enyl)xanthen-9-one[1][3] |
| CAS Number | 76996-27-5[3][4] |
| Molecular Formula | C₂₃H₂₆O₇[3][4] |
| Canonical SMILES | CC(C)=CCC1=C(O)C2=C(C=C1O)OC3=C(C2=O)C(=C(C(=C3)O)O)CCC(C)(C)O[1] |
| 2D Structure |
|
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molar Mass | 414.45 g/mol | [3][5] |
| Appearance | Yellow powder | [5] |
| Melting Point | 216-218 °C | [3][5] |
| Boiling Point | 689.0 ± 55.0 °C (Predicted) | [5][6] |
| Density | 1.367 g/cm³ (Predicted) | [5][6] |
| pKa | 7.13 ± 0.20 (Predicted) | [5] |
| Solubility | Soluble in DMSO, hot methanol. Insoluble in petroleum ether, chloroform. | [5] |
| LogP | 3.40 (Predicted) | [6] |
Spectral Properties
The structural elucidation of this compound is based on a combination of spectroscopic techniques.
Table 3: Spectroscopic Data for this compound and Related Xanthones
| Technique | Data | Reference |
| UV-Vis (in MeOH) | λmax at 237, 269, 322, 386 nm (characteristic of oxygenated xanthones) | [7] |
| Infrared (IR) (KBr) | νmax at 3439 (O-H), 2942 (C-H aliphatic), 1648 (chelated C=O), 1585 (C=C aromatic), 1458 (C-O) cm⁻¹ | [7] |
| Mass Spectrometry (MS) | HRESIMS m/z: 415.1743 [M+H]⁺. Key fragments at 341.1014, 397.1641, 285.0389. | [3] |
| ¹H NMR | Characteristic signals for xanthones include a chelated hydroxyl proton (> δ 13 ppm) and aromatic protons. Prenyl and geranyl groups show distinct aliphatic and olefinic proton signals. | [8][9] |
| ¹³C NMR | Characteristic signals include a carbonyl carbon (C-9) around δ 182 ppm, and multiple oxygenated aromatic carbons between δ 90-165 ppm. | [8][10] |
Biological Activity and Mechanism of Action
This compound has demonstrated significant cytotoxic effects against several human cancer cell lines, with particularly detailed studies in nasopharyngeal carcinoma (NPC).[1][11] It is also reported to be a potent inhibitor of acetylcholinesterase (AChE), suggesting potential applications in neurodegenerative disease research.[1]
Antitumor Activity in Nasopharyngeal Carcinoma
In NPC cell lines (CNE1, CNE2, HK1, HONE1), this compound inhibits cell viability in a time- and dose-dependent manner.[6][11] Its primary mechanisms of action include:
-
Cell Cycle Arrest: this compound arrests the cell cycle at the S phase.[11]
-
Modulation of the ATR/Stat3 Signaling Pathway: It stimulates the expression of Ataxia Telangiectasia and Rad3-related protein (ATR) and Eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[6][11]
-
Inhibition of Key Cell Cycle Proteins: It efficiently inhibits the expression of Cyclin B1, Cyclin D1, Cyclin E2, cdc2, and Cyclin-dependent kinase 7 (CDK7).[6][11]
-
Inhibition of Stat3: It inhibits the expression of Signal transducer and activator of transcription 3 (Stat3).[6][11]
-
Induction of Necrosis: At higher concentrations (e.g., 10 µM), this compound induces necrotic morphological changes, including cell swelling, endoplasmic reticulum degranulation and dilatation, and mitochondrial swelling.[11]
The modulation of these key signaling proteins disrupts the normal progression of the cell cycle, leading to an accumulation of cells in the S phase and ultimately inhibiting tumor cell proliferation.
Experimental Protocols
This section provides detailed methodologies for the isolation of this compound and for key biological assays used to characterize its activity.
Isolation and Purification of this compound from Garcinia mangostana
This protocol is a synthesized methodology based on common practices for isolating xanthones from mangosteen pericarp.[1][6][7]
Workflow Diagram
Methodology:
-
Preparation: Air-dry the pericarps of G. mangostana fruit until brittle, then pulverize into a fine powder.
-
Extraction:
-
Concentration: Concentrate the resulting solvent extract under reduced pressure using a rotary evaporator to yield a dark, viscous crude extract.
-
Fractionation (Optional but Recommended):
-
Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, followed by ethyl acetate).
-
Collect the ethyl acetate fraction, which is typically rich in xanthones, and evaporate the solvent.[7]
-
-
Column Chromatography:
-
Subject the ethyl acetate fraction to column chromatography on a silica gel (60-120 mesh) column.
-
Elute the column with a solvent gradient, starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate (e.g., n-hexane:EtOAc from 95:5 to 0:100).[7]
-
-
Fraction Monitoring: Collect fractions (e.g., 20-50 mL each) and monitor their composition using Thin Layer Chromatography (TLC), visualizing spots under UV light (254 nm and 365 nm).
-
Purification:
-
Pool the fractions containing the compound of interest (identified by comparison with a standard, if available).
-
Perform further purification on the pooled fractions using Sephadex LH-20 column chromatography with methanol as the eluent, or a reverse-phase (RP-18) column, to isolate pure this compound.[7]
-
-
Characterization: Confirm the identity and purity of the isolated compound using NMR, MS, and HPLC.
MTT Assay for Cell Viability and Cytotoxicity
This protocol is based on standard MTT assay methodologies for determining the effect of a compound on cell proliferation.[11][12][13][14]
Methodology:
-
Cell Seeding: Seed human cancer cells (e.g., CNE1) into a 96-well microplate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Create a series of dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25 µM). Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically <0.5%).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium from each well. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.1 N HCl in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100.
-
Plot the % viability against the log of the this compound concentration to determine the IC₅₀ value.
-
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the use of propidium iodide (PI) staining to analyze DNA content and determine cell cycle distribution following treatment with this compound.[9][15]
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound and a vehicle control for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine all cells from each treatment, and centrifuge at 300 x g for 5 minutes.
-
Fixation:
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the pellet and, while gently vortexing, add ice-cold 70% ethanol dropwise to a final concentration of ~1 x 10⁶ cells/mL.
-
Fix the cells overnight or for at least 2 hours at -20°C.
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution (e.g., 50 µg/mL Propidium Iodide, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer, exciting the PI with a 488 nm laser and collecting the fluorescence emission at ~617 nm.
-
Collect at least 10,000 events per sample.
-
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the distributions between treated and control samples.
Western Blot Analysis of Signaling Proteins
This protocol provides a general framework for assessing changes in the expression levels of proteins in the ATR/Stat3/4E-BP1 pathway.
Methodology:
-
Protein Extraction:
-
Treat cells with this compound as described for other assays.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, incubate the lysate on ice for 30 minutes, and then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE:
-
Denature equal amounts of protein (e.g., 20-40 µg) from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies specific for the target proteins (e.g., anti-ATR, anti-phospho-Stat3, anti-Stat3, anti-4E-BP1) and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
-
Secondary Antibody and Detection:
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.
-
-
Imaging: Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of each target protein to its respective loading control to determine relative changes in expression.
References
- 1. phytojournal.com [phytojournal.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Extraction of bioactive compounds from Garcinia mangostana L., using green technologies: a comprehensive analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. texaschildrens.org [texaschildrens.org]
- 5. researchgate.net [researchgate.net]
- 6. ajchem-a.com [ajchem-a.com]
- 7. Garcixanthone E and Garcimangophenone C: New Metabolites from Garcinia mangostana and Their Cytotoxic and Alpha Amylase Inhibitory Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. doc-developpement-durable.org [doc-developpement-durable.org]
- 9. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of 4E-BP1 phosphorylation: a novel two-step mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT (Assay protocol [protocols.io]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
The Molecular Siege: Garcinone C's Mechanism of Action in Cancer Cells
A Technical Guide for Researchers and Drug Development Professionals
Garcinone C, a natural xanthone derived from the pericarps of Garcinia mangostana, has emerged as a promising candidate in oncological research. Its multifaceted anti-cancer properties, demonstrated across a range of cancer cell lines, stem from its ability to modulate critical signaling pathways, induce programmed cell death, and halt the cellular machinery responsible for tumor progression and metastasis. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's therapeutic potential, supported by quantitative data, detailed experimental protocols, and visual representations of its cellular targets and effects.
Cytotoxicity and Pro-Apoptotic Activity
This compound exhibits significant cytotoxic effects against various cancer cell lines, primarily by inducing apoptosis. This programmed cell death is a crucial mechanism for eliminating malignant cells and is a hallmark of effective chemotherapeutic agents.
Quantitative Analysis of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. This compound has demonstrated varying IC50 values across different cancer cell types, indicating a degree of selectivity in its cytotoxic action.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Citation |
| A549 | Non-small cell lung cancer | 10.3 | 24 | |
| H1299 | Non-small cell lung cancer | Not specified | 24 | |
| H460 | Non-small cell lung cancer | Not specified | 24 | |
| MDA-MB-231 | Triple-negative breast cancer | 5.8 | 48 | |
| MCF-7 | Estrogen receptor-positive breast cancer | >40 | 48 | |
| SKBR3 | HER2-positive breast cancer | >40 | 48 | |
| U87 | Glioblastoma | 12.5 | 24 | |
| U251 | Glioblastoma | 15.2 | 24 |
Induction of Apoptosis
This compound promotes apoptosis through the intrinsic mitochondrial pathway, which is characterized by the regulation of the Bcl-2 family of proteins and the subsequent activation of caspases. Treatment with this compound leads to an increase in the expression of the pro-apoptotic protein Bax and a decrease in the expression of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of the caspase cascade, ultimately resulting in apoptosis.
Inhibition of Metastasis and Invasion
Metastasis is a major cause of cancer-related mortality. This compound has been shown to suppress the metastatic potential of cancer cells by inhibiting key processes such as migration and invasion.
Downregulation of Matrix Metalloproteinases (MMPs)
MMPs are a family of enzymes that degrade the extracellular matrix, a critical step in cancer cell invasion. This compound treatment has been shown to decrease the expression and activity of MMP-2 and MMP-9, two key MMPs involved in metastasis.
Modulation of the PI3K/Akt and MAPK Signaling Pathways
The PI3K/Akt and MAPK signaling pathways are frequently hyperactivated in cancer and play crucial roles in cell proliferation, survival, and metastasis. This compound has been found to inhibit the phosphorylation of key components of these pathways, including Akt, ERK1/2, p38, and JNK. By downregulating these pathways, this compound can suppress the expression of MMPs and other pro-metastatic factors.
Cell Cycle Arrest
In addition to inducing apoptosis, this compound can also halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints. While the precise phase of arrest can be cell-type dependent, studies have indicated its ability to cause arrest at the G1 or G2/M phase. This effect is often associated with the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclins.
Experimental Protocols
The following are generalized protocols for key experiments used to elucidate the mechanism of action of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
Purpose: To determine the cytotoxic effects of this compound and calculate its IC50 value.
Methodology:
-
Seed cancer cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 20, 40 µM) for 24 or 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis
Purpose: To detect changes in the expression levels of specific proteins involved in apoptosis and signaling pathways.
Methodology:
-
Treat cells with this compound at the desired concentration and time point.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., Bax, Bcl-2, p-Akt, Akt, p-ERK, ERK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)
Purpose: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.
Methodology:
-
Treat cells with this compound as described previously.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate for 15 minutes in the dark.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Conclusion and Future Directions
This compound presents a compelling case for further investigation as a potential anti-cancer therapeutic. Its ability to simultaneously induce apoptosis, inhibit key survival and metastatic signaling pathways (PI3K/Akt and MAPK), and arrest the cell cycle underscores its pleiotropic mechanism of action. Future research should focus on in vivo studies to validate these findings in animal models, explore potential synergistic effects with existing chemotherapeutic agents, and investigate its pharmacokinetic and pharmacodynamic properties to pave the way for potential clinical applications. The detailed understanding of its molecular targets and mechanisms of action provided in this guide serves as a foundational resource for scientists and researchers dedicated to advancing novel cancer therapies.
Garcinia mangostana: A Premier Source of Garcinone C for Drug Discovery and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Garcinia mangostana L., commonly known as mangosteen, is a tropical fruit celebrated not only for its exquisite flavor but also for its rich phytochemical profile. The pericarp, or rind, of the fruit is a particularly abundant source of xanthones, a class of polyphenolic compounds with a wide array of pharmacological activities. Among these, Garcinone C has emerged as a compound of significant interest due to its potent cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of this compound, including its chemical properties, natural occurrence, detailed protocols for its isolation and characterization from Garcinia mangostana, and a review of its biological activities and mechanisms of action, with a focus on its anticancer potential. All quantitative data is summarized in structured tables, and key experimental and signaling pathways are visualized using diagrams to facilitate understanding and application in a research and development setting.
Introduction
This compound is a prenylated xanthone derivative found in several plant species, most notably in the pericarp of Garcinia mangostana[1]. Xanthones from mangosteen, including this compound, have been investigated for a multitude of bioactivities, such as antioxidant, anti-inflammatory, and antimicrobial properties[2]. However, it is the anticancer activity of this compound that has garnered the most attention from the scientific community. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, making it a promising lead compound for the development of novel oncology therapeutics[3]. This document serves as a technical resource for professionals engaged in natural product chemistry, pharmacology, and drug development, providing the foundational knowledge required to harness this compound from its natural source.
Chemical and Physical Properties of this compound
This compound possesses a characteristic xanthone scaffold, which consists of a tricyclic system with a central pyran ring fused to two benzene rings. Its structure is further distinguished by the presence of hydroxyl and isoprenoid groups, which contribute to its biological activity. The key chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | 1,3,6,7-tetrahydroxy-8-(3-hydroxy-3-methylbutyl)-2-(3-methylbut-2-enyl)xanthen-9-one | [4] |
| Molecular Formula | C₂₃H₂₆O₇ | [4] |
| Molecular Weight | 414.45 g/mol | [4] |
| Appearance | Yellow Powder | [4] |
| Melting Point | 216-218 °C | [4] |
| CAS Number | 76996-27-5 |
Isolation and Purification from Garcinia mangostana
The pericarp of the mangosteen fruit is the primary source material for the extraction of this compound. The general workflow involves extraction with an organic solvent followed by chromatographic purification.
Experimental Protocol: Extraction and Isolation
This protocol outlines a standard laboratory procedure for the isolation and purification of this compound.
1. Preparation of Plant Material:
- Obtain fresh, mature Garcinia mangostana fruits.
- Separate the pericarps (rinds) from the edible pulp.
- Wash the pericarps thoroughly to remove any surface contaminants.
- Dry the pericarps in a shaded, well-ventilated area or in an oven at a low temperature (e.g., 40-50 °C) until brittle.
- Grind the dried pericarps into a fine powder using a mechanical mill.
2. Solvent Extraction:
- Method A: Maceration
- Soak the dried pericarp powder (e.g., 1 kg) in a suitable solvent such as methanol or 95% ethanol (e.g., 3 x 5 L) at room temperature[5].
- Allow the mixture to stand for 3 days, with occasional agitation.
- Filter the mixture to separate the extract from the solid plant material.
- Repeat the extraction process two more times with fresh solvent to ensure maximum yield.
- Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract[5].
- Method B: Soxhlet Extraction
- Place the dried pericarp powder (e.g., 30g) into a thimble in a Soxhlet apparatus.
- Extract with a solvent such as 95% ethanol or ethyl acetate (e.g., 300 mL) for 8-10 hours at a temperature range of 60-75 °C[3].
- After extraction, evaporate the solvent to yield the crude extract[3].
3. Fractionation and Purification:
- Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, dichloromethane (or chloroform), and ethyl acetate, to separate compounds based on their polarity[5]. This compound is typically found in the more polar fractions like ethyl acetate.
- Subject the ethyl acetate fraction to column chromatography on silica gel[6].
- Elute the column with a gradient solvent system, such as n-hexane/ethyl acetate or chloroform/methanol, starting with a non-polar mixture and gradually increasing the polarity[3][7].
- Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing this compound.
- Combine the fractions rich in this compound and subject them to further purification steps, such as preparative HPLC or recrystallization, to obtain the pure compound.
Experimental Workflow Diagram
Structural Characterization
The identity and purity of isolated this compound are confirmed using a combination of spectroscopic techniques.
| Technique | Description | Key Observations for this compound | Reference(s) |
| ¹H NMR | Provides information on the proton environment in the molecule. | Shows characteristic signals for aromatic protons on the xanthone core, as well as signals for the two prenyl side chains (a 3-methylbut-2-enyl group and a 3-hydroxy-3-methylbutyl group). Key signals include two aromatic singlets around δH 6.24 and 6.67. | [4] |
| ¹³C NMR | Provides information on the carbon skeleton of the molecule. | Reveals the presence of 23 carbon atoms, including a characteristic carbonyl carbon (C-9) signal for the xanthone structure. | [4] |
| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition. | ESI-MS typically shows a pseudo-molecular ion peak [M+H]⁺ at m/z 415.9, confirming the molecular formula C₂₃H₂₆O₇. | [4] |
| UV Spectroscopy | Provides information about the electronic transitions within the molecule. | Exhibits absorption maxima characteristic of an oxygenated xanthone structure. | [6] |
Note: Specific chemical shift values (δ) can vary slightly depending on the solvent used for NMR analysis.
Biological Activities and Mechanisms of Action
This compound has demonstrated significant biological activity, particularly in the context of cancer. It exerts its antitumor effects by modulating key cellular signaling pathways involved in cell proliferation, cell cycle regulation, and apoptosis.
Anticancer Activity
This compound has shown cytotoxicity against a range of human cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference(s) |
| CNE1 | Nasopharyngeal Carcinoma | 0.68 | [8] |
| CNE2 | Nasopharyngeal Carcinoma | 13.24 | [8] |
| HK1 | Nasopharyngeal Carcinoma | 9.71 | [8] |
| HONE1 | Nasopharyngeal Carcinoma | 8.99 | [8] |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Modulation of the ATR/Stat3/4E-BP1 Signaling Pathway
In nasopharyngeal carcinoma (NPC) cells, this compound has been shown to modulate the ATR/Stat3/4E-BP1 pathway. It stimulates the expression of Ataxia Telangiectasia and Rad3-related protein (ATR), a key sensor of DNA damage, and 4E-BP1, a translational repressor that inhibits protein synthesis. Concurrently, it inhibits the phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (Stat3), a transcription factor that promotes the expression of genes involved in cell survival and proliferation. This dual action leads to cell cycle arrest, primarily in the S phase, and ultimately inhibits cancer cell growth[1][9].
Inhibition of the Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is crucial during embryonic development and is often aberrantly reactivated in various cancers. The terminal effector of this pathway is the transcription factor Glioma-associated oncogene homolog 1 (Gli1), which drives the expression of genes promoting cell proliferation and survival. This compound has been found to suppress colon tumorigenesis by inhibiting the Hedgehog pathway in a Gli1-dependent manner[1]. By downregulating this pathway, this compound can effectively halt the progression of certain cancers.
Conclusion and Future Directions
This compound, a xanthone readily available from the pericarp of Garcinia mangostana, represents a highly promising natural product for anticancer drug development. Its ability to modulate multiple critical signaling pathways, such as ATR/Stat3 and Hedgehog/Gli1, underscores its potential as a multi-targeted therapeutic agent. The detailed protocols for isolation and characterization provided herein offer a practical guide for researchers to obtain and study this compound.
Future research should focus on several key areas:
-
In Vivo Efficacy: While in vitro studies are promising, comprehensive in vivo studies in relevant animal models are necessary to validate its anticancer effects and establish a pharmacokinetic and safety profile.
-
Mechanism of Action: Further elucidation of the precise molecular targets and downstream effects of this compound will aid in identifying patient populations most likely to respond to treatment.
-
Medicinal Chemistry: The this compound scaffold can serve as a template for the synthesis of novel derivatives with improved potency, selectivity, and drug-like properties.
-
Combination Therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents or targeted therapies could lead to more effective cancer treatment strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Review of the Influence of Various Extraction Techniques and the Biological Effects of the Xanthones from Mangosteen (Garcinia mangostana L.) Pericarps - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phytojournal.com [phytojournal.com]
- 4. vietnamscience.vjst.vn [vietnamscience.vjst.vn]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Garcixanthone E and Garcimangophenone C: New Metabolites from Garcinia mangostana and Their Cytotoxic and Alpha Amylase Inhibitory Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Non-canonical role for the ataxia-telangiectasia-Rad3 pathway in STAT3 activation in human multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
Xanthone Compounds from Mangosteen Pericarp: A Technical Guide for Researchers
An in-depth exploration of the extraction, quantification, and biological activities of xanthones derived from the pericarp of Garcinia mangostana L., tailored for researchers, scientists, and drug development professionals.
The pericarp of the mangosteen fruit (Garcinia mangostana L.), often discarded as agricultural waste, is a rich reservoir of a unique class of polyphenolic compounds known as xanthones.[1][2][3] These compounds have garnered significant scientific interest due to their broad spectrum of pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities.[2][4][5] This technical guide provides a comprehensive overview of xanthones from mangosteen pericarp, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways associated with their biological effects.
Major Xanthone Compounds in Mangosteen Pericarp
The mangosteen pericarp contains over 40 different xanthones, with α-mangostin and γ-mangostin being the most abundant.[1] α-mangostin constitutes approximately 69.02% of the total xanthone content, followed by γ-mangostin at about 17.86%.[1] Other notable xanthones present in smaller quantities include gartanin, 8-deoxygartanin, and garcinone E.[1] These compounds are the primary contributors to the diverse biological activities attributed to mangosteen pericarp extracts.[1][2]
Quantitative Analysis of Xanthone Content and Extraction Yields
The yield of xanthones from mangosteen pericarp is highly dependent on the extraction methodology employed. Various techniques, from conventional solvent extraction to more advanced methods, have been optimized to maximize the recovery of these bioactive compounds.
Table 1: Comparison of Xanthone Yields from Various Extraction Methods
| Extraction Method | Solvent | Key Parameters | Xanthone Yield | Reference |
| Soxhlet Extraction | Ethanol | Temperature: 65°C (drying) | 31.26 mg/g dried pericarp | [1] |
| Microwave-Assisted Extraction (MAE) | 72.40% (v/v) Ethyl Acetate | Power: 189.20 W, Time: 3.16 min | 120.68 mg/g dried pericarp (α-mangostin) | [1] |
| Subcritical Water Extraction | Water | Temperature: 180°C, Pressure: 3 MPa, Time: 150 min | 34 mg/g sample | [1] |
| Ultrasonic-Assisted Extraction (UAE) | 80% Ethanol | Temperature: 33°C, Amplitude: 75%, Time: 0.5 h | 0.1760 mg/g dry mangosteen | [3][6] |
| Maceration | 95% Ethanol | 7 days | 1.19 mg/g | [7] |
| Accelerated Solvent Extraction (ASE) | 95% Ethanol | Not specified | >96% recovery in 30 min | [8] |
Biological Activities and Potency of Mangosteen Xanthones
Xanthones exhibit a wide array of biological activities, which have been quantified in numerous in vitro studies. The half-maximal inhibitory concentration (IC50) is a key metric for evaluating the potency of these compounds.
Antioxidant Activity
The antioxidant properties of mangosteen xanthones are attributed to their ability to scavenge free radicals.
Table 2: Antioxidant Activity of Mangosteen Pericarp Extracts and Isolated Xanthones
| Compound/Extract | Assay | IC50 Value | Reference |
| α-mangostin | Singlet oxygen scavenging | 4.6 µM | [9] |
| α-mangostin | Superoxide anion (O2•-) scavenging | 24.8 µM | [9] |
| α-mangostin | Peroxynitrite (ONOO-) scavenging | 23.3 µM | [9] |
| γ-mangostin | Hydroxyl radical (HO•) scavenging | 0.20 µg/mL | [9] |
| Ethanolic Extract | DPPH scavenging | 9.40 µg/mL | [10] |
| Ethanolic Extract (70%) | DPPH scavenging | 6.56 ± 0.31 µg/mL | [11] |
| Ethanolic Extract (96%) | DPPH scavenging | 7.48 ± 0.19 µg/mL | [11] |
Anticancer Activity
Numerous studies have demonstrated the cytotoxic effects of mangosteen xanthones against various cancer cell lines.
Table 3: Anticancer Activity of Isolated Xanthones from Mangosteen Pericarp
| Xanthone | Cancer Cell Line | IC50 Value | Reference |
| α-mangostin | Mouse Mammary Organ Culture (DMBA-induced lesions) | 1.0 µg/mL (2.44 µM) | [12] |
| 7-O-demethyl mangostanin | CNE-1 (Nasopharyngeal carcinoma) | 3.35 µM | [13] |
| 7-O-demethyl mangostanin | CNE-2 (Nasopharyngeal carcinoma) | 4.01 µM | [13] |
| 7-O-demethyl mangostanin | A549 (Lung cancer) | 4.84 µM | [13] |
| 7-O-demethyl mangostanin | H460 (Lung cancer) | 7.84 µM | [13] |
| 7-O-demethyl mangostanin | PC-3 (Prostate cancer) | 6.21 µM | [13] |
| 7-O-demethyl mangostanin | SGC-7901 (Gastric cancer) | 8.09 µM | [13] |
| 7-O-demethyl mangostanin | U87 (Glioblastoma) | 6.39 µM | [13] |
| γ-mangostin | HT-29 (Colon cancer) | 68 µM | [14] |
| γ-mangostin | Various Colon Cancer Cell Lines (HCT116, SW480, etc.) | 10-15 µM | [14] |
Anti-inflammatory Activity
The anti-inflammatory effects of mangosteen xanthones are well-documented, with α- and γ-mangostin showing significant inhibition of pro-inflammatory mediators.
Table 4: Anti-inflammatory Activity of Mangosteen Pericarp Extracts and Isolated Xanthones
| Compound/Extract | Cell Line | Target | IC50 Value | Reference |
| Ethanolic Extract | RAW 264.7 | NO Production | 1 µg/mL | [15] |
| α-mangostin | RAW 264.7 | NO Production | 3.1 µM | [15] |
| γ-mangostin | RAW 264.7 | NO Production | 6.0 µM | [15] |
Experimental Protocols
General Workflow for Xanthone Extraction and Analysis
The following diagram illustrates a typical workflow for the extraction, isolation, and analysis of xanthone compounds from mangosteen pericarp.
Caption: General experimental workflow for xanthone extraction and analysis.
Detailed Protocol for Maceration Extraction
This protocol is based on methodologies described in the literature for the solvent extraction of xanthones.[6][12]
-
Sample Preparation: Fresh mangosteen pericarps are washed, dried (e.g., in a hot air oven at 60°C for 7 hours), and milled into a fine powder.[6]
-
Extraction:
-
Weigh 1 kg of the dried, milled pericarp powder.
-
Place the powder in a large container and add 5 liters of methanol (or another suitable solvent like 95% ethanol).
-
Allow the mixture to macerate at room temperature for 3 days with occasional stirring.
-
-
Filtration and Concentration:
-
Filter the mixture to separate the solvent extract from the solid pericarp residue.
-
Repeat the extraction process on the residue two more times with fresh solvent to ensure exhaustive extraction.
-
Combine all the filtrates.
-
Evaporate the solvent from the combined filtrate under reduced pressure using a rotary evaporator to obtain the crude methanolic extract.
-
-
Solvent Partitioning (Optional but Recommended for Purification):
-
Suspend the crude extract (e.g., 324.3 g) in 700 mL of water.
-
Perform successive liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, dichloromethane (CH2Cl2), ethyl acetate, and n-butanol (3 x 500 mL each).[12] The majority of xanthones are typically found in the dichloromethane-soluble fraction.
-
-
Isolation of Individual Xanthones:
-
Subject the desired fraction (e.g., the CH2Cl2 extract) to column chromatography on silica gel.
-
Elute the column with a gradient of solvents (e.g., petroleum ether, dichloromethane, and dichloromethane:methanol mixtures) to separate the individual xanthone compounds.[13]
-
Monitor the fractions using Thin Layer Chromatography (TLC) and combine fractions containing the same compound.
-
Further purify the combined fractions if necessary using techniques like preparative HPLC to obtain pure xanthones.
-
Signaling Pathways Modulated by Mangosteen Xanthones
The anti-inflammatory and anticancer properties of mangosteen xanthones, particularly α-mangostin, are mediated through the modulation of key cellular signaling pathways.
Inhibition of the NF-κB Signaling Pathway
α-mangostin has been shown to exert its anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[16][17][18]
Caption: α-Mangostin's inhibition of the NF-κB inflammatory pathway.
Modulation of the MAPK Signaling Pathway
In addition to the NF-κB pathway, α-mangostin can also suppress inflammation and cancer cell proliferation by modulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[16][17][18]
Caption: α-Mangostin's modulation of the MAPK signaling pathway.
Conclusion
The xanthone compounds isolated from mangosteen pericarp represent a promising source of novel therapeutic agents. Their potent antioxidant, anti-inflammatory, and anticancer activities, coupled with well-defined mechanisms of action, make them attractive candidates for further preclinical and clinical investigation. This guide provides a foundational repository of quantitative data and standardized protocols to support ongoing research and development efforts in this field. The continued exploration of these natural compounds holds significant potential for the development of new pharmaceuticals and nutraceuticals.
References
- 1. mdpi.com [mdpi.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. A Review of the Influence of Various Extraction Techniques and the Biological Effects of the Xanthones from Mangosteen (Garcinia mangostana L.) Pericarps - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Activities and Bioavailability of Mangosteen Xanthones: A Critical Review of the Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological activities and bioavailability of mangosteen xanthones: a critical review of the current evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recovery and partial isolation of ⍺-mangostin from mangosteen pericarpsvia sequential extraction and precipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. In vitro antioxidant properties of mangosteen peel extract - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. repository.unar.ac.id [repository.unar.ac.id]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. The purple mangosteen (Garcinia mangostana): Defining the anticancer potential of selected xanthones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. α-Mangostin Is a Xanthone Derivative from Mangosteen with Potent Immunomodulatory and Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Anti-inflammatory Properties of Garcinone C
For Researchers, Scientists, and Drug Development Professionals
Abstract
Garcinone C, a xanthone derivative isolated from the pericarp of Garcinia mangostana (mangosteen), has emerged as a compound of interest for its potential anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, supported by experimental data on related xanthones. Detailed experimental protocols for key in vitro assays are provided to facilitate further research in this area. The primary anti-inflammatory mechanism of this compound appears to be the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. While specific quantitative data on the inhibitory effects of this compound on inflammatory mediators is limited in publicly available literature, this guide presents relevant data from closely related xanthones to provide a comparative context for its potential efficacy.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and cancer. The transcription factor NF-κB plays a central role in regulating the expression of pro-inflammatory genes, including those encoding cytokines, chemokines, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Consequently, the NF-κB signaling pathway is a key target for the development of novel anti-inflammatory therapeutics.
This compound is a member of the xanthone family of compounds found in the mangosteen fruit, which has a long history of use in traditional medicine for its anti-inflammatory properties. This guide delves into the scientific evidence supporting the anti-inflammatory potential of this compound, with a focus on its molecular mechanisms.
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
Preclinical studies indicate that this compound exerts its anti-inflammatory effects primarily through the suppression of the NF-κB signaling pathway.[1][2] This pathway is a cornerstone of the inflammatory process, and its inhibition can significantly reduce the production of various pro-inflammatory mediators.
The canonical NF-κB pathway is activated by pro-inflammatory stimuli such as lipopolysaccharide (LPS). This leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. The degradation of IκBα releases the NF-κB p50/p65 heterodimer, allowing it to translocate to the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of pro-inflammatory mediators.
Research has shown that this compound can effectively inhibit the nuclear translocation of the p65 subunit of NF-κB in RAW264.7 macrophage cells.[3] Furthermore, it has been observed to decrease the phosphorylation and degradation of IκBα.[3] By preventing the degradation of IκBα, this compound effectively sequesters the NF-κB complex in the cytoplasm, thereby preventing the transcription of pro-inflammatory genes.
Quantitative Data on Anti-inflammatory Effects
While direct quantitative data for this compound's inhibitory concentration (IC50) on various inflammatory mediators is not extensively available in the current literature, studies on structurally similar xanthones from Garcinia mangostana provide valuable insights into its potential potency. The following tables summarize the IC50 values for the inhibition of nitric oxide (NO) and prostaglandin E2 (PGE2) by other prominent xanthones.
Table 1: Inhibitory Effects of Xanthones on Nitric Oxide (NO) Production in LPS-stimulated RAW264.7 Macrophages
| Compound | IC50 (µM) | Reference |
| α-Mangostin | 12.4 | [4] |
| γ-Mangostin | 10.1 | [4] |
Table 2: Inhibitory Effects of Xanthones on Prostaglandin E2 (PGE2) Production
| Compound | Cell Line | IC50 (µM) | Reference |
| Garcinone B | C6 rat glioma | ~10 µM (30% inhibition) | [5] |
It is important to note that these values are for related compounds and should be used as a reference for the potential activity of this compound. Further studies are required to determine the specific IC50 values for this compound.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments to assess the anti-inflammatory properties of this compound.
Cell Culture
The murine macrophage cell line RAW264.7 is a standard model for in vitro inflammation studies.
-
Cell Line: RAW264.7 (ATCC TIB-71)
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Cells should be passaged when they reach 80-90% confluency.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.
-
Procedure:
-
Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to the supernatant and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
Prostaglandin E2 (PGE2) Measurement (ELISA)
PGE2 levels in the cell culture supernatant can be quantified using a competitive enzyme-linked immunosorbent assay (ELISA).
-
Procedure:
-
Follow steps 1-3 of the NO Production Assay protocol.
-
Collect the cell culture supernatant.
-
Perform the PGE2 ELISA according to the manufacturer's instructions (e.g., Cayman Chemical, R&D Systems).
-
Briefly, the supernatant is added to a microplate pre-coated with a capture antibody.
-
A fixed amount of HRP-labeled PGE2 and a specific antibody are added.
-
After incubation and washing, a substrate solution is added, and the color development is measured at the appropriate wavelength.
-
The concentration of PGE2 in the sample is inversely proportional to the signal intensity.
-
Cytokine Measurement (ELISA)
The concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant can be determined using specific ELISA kits.
-
Procedure:
-
Follow steps 1-3 of the NO Production Assay protocol.
-
Collect the cell culture supernatant.
-
Use commercially available ELISA kits for the specific cytokine of interest (e.g., TNF-α, IL-6, IL-1β).
-
Follow the manufacturer's protocol for the assay.
-
Western Blot Analysis for NF-κB Pathway Proteins, iNOS, and COX-2
Western blotting is used to determine the protein expression levels of key inflammatory mediators.
-
Procedure:
-
Seed RAW264.7 cells in a 6-well plate and grow to 80-90% confluency.
-
Pre-treat with this compound for 1 hour, followed by LPS stimulation for the appropriate time (e.g., 30 minutes for NF-κB pathway proteins, 24 hours for iNOS and COX-2).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., p-p65, p65, p-IκBα, IκBα, iNOS, COX-2, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Conclusion
This compound demonstrates significant promise as a natural anti-inflammatory agent. Its primary mechanism of action appears to be the targeted inhibition of the NF-κB signaling pathway, a central regulator of inflammation. While further research is necessary to establish specific quantitative efficacy data (IC50 values) for this compound, the information available for related xanthones suggests a potent anti-inflammatory profile. The detailed experimental protocols provided in this guide are intended to facilitate these future investigations, enabling a more comprehensive understanding of this compound's therapeutic potential and paving the way for its potential development as a novel anti-inflammatory drug. The provided diagrams offer a clear visualization of the key signaling pathway and experimental workflows, serving as a valuable resource for researchers in the field.
References
- 1. mdpi.com [mdpi.com]
- 2. Anti-Inflammatory Effect of Garcinol Extracted from Garcinia dulcis via Modulating NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phcogj.com [phcogj.com]
- 4. researchgate.net [researchgate.net]
- 5. Approaches to Determine Expression of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Garcinone C in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Garcinone C is a xanthone derivative naturally found in plants such as Garcinia oblongifolia and Garcinia mangostana.[1][2][3][4] It has garnered significant interest in oncological research due to its potential cytotoxic effects on various cancer cell lines.[1][2][5] Studies have demonstrated that this compound can inhibit cell viability, arrest the cell cycle, and induce apoptosis in cancer cells, suggesting its potential as a novel therapeutic agent.[1][3][6][7] These application notes provide detailed protocols for the solubilization of this compound in DMSO and its application in cell culture-based assays.
Data Presentation: Solubility and Physicochemical Properties
This compound exhibits high solubility in dimethyl sulfoxide (DMSO), making it a suitable solvent for preparing stock solutions for in vitro studies.[2][8]
| Property | Value | Source(s) |
| Molecular Formula | C₂₃H₂₆O₇ | [2][4][9] |
| Molecular Weight | 414.45 g/mol | [2][4][9] |
| Appearance | Light yellow to yellow solid | [2] |
| Solubility in DMSO | ≥80 mg/mL[8]; 100 mg/mL (ultrasonication may be required)[2] | [2][8] |
| Recommended Stock Conc. | 20 mM | [1] |
| Storage of Solution | Store as aliquots in tightly sealed vials at -20°C for up to two weeks or -80°C for up to six months.[2][9] | [2][9] |
Note: Hygroscopic DMSO can significantly impact the solubility of this compound. It is recommended to use a new, unopened container of DMSO for stock solution preparation.[2]
Experimental Protocols
Preparation of this compound Stock Solution (20 mM in DMSO)
This protocol describes the preparation of a 20 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (MW: 414.45 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Analytical balance
-
Pipettes and sterile tips
Procedure:
-
Weighing: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 20 mM stock solution, weigh 8.29 mg of this compound (Calculation: 20 mmol/L * 1 mL * 414.45 g/mol = 8.289 mg).
-
Dissolving: Add the weighed this compound to a sterile vial. Add the appropriate volume of DMSO (e.g., 1 mL for 8.29 mg).
-
Mixing: Vortex the solution until the this compound is completely dissolved. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[2]
-
Sterilization: As compounds dissolved in DMSO do not typically require filter sterilization, ensure aseptic technique is followed throughout the preparation.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C, protected from light.[2][9]
Figure 1. Workflow for preparing this compound stock solution.
Cell Viability (MTS) Assay
This protocol is adapted from a study on nasopharyngeal carcinoma (NPC) cells.[1]
Materials:
-
NPC cell lines (e.g., CNE1, CNE2, HK1, HONE1)[1]
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% L-glutamine, and antibiotics)[1]
-
This compound stock solution (20 mM in DMSO)
-
96-well cell culture plates
-
MTS assay reagent (e.g., CellTiter 96 AQueous One Solution)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to adhere for 24 hours.
-
Treatment: Prepare serial dilutions of this compound from the 20 mM stock solution in complete culture medium to achieve final concentrations ranging from 0 to 20 µM.[1] The final DMSO concentration in the medium should be kept constant across all wells (typically ≤ 0.1%).
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate the plates for 24, 48, and 72 hours.[1]
-
MTS Assay: Add the MTS reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measurement: Measure the absorbance at 490 nm using a microplate spectrophotometer.[1]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control (DMSO-treated) cells.
Colony Formation Assay
This protocol assesses the long-term effect of this compound on cell proliferation.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound stock solution
-
6-well cell culture plates
-
4% Paraformaldehyde
-
Crystal Violet staining solution
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 500 cells/well) in 6-well plates and allow them to attach overnight.[1]
-
Treatment: Treat the cells with low concentrations of this compound (e.g., 0.625 µM to 5 µM, depending on the cell line's sensitivity).[1] A vehicle control (DMSO) should be included.
-
Incubation and Maintenance: Incubate the plates for 10-14 days. Replace the medium with fresh medium containing this compound every 3-4 days.[1]
-
Fixation and Staining: After the incubation period, wash the colonies with PBS, fix them with 4% paraformaldehyde for 20 minutes, and then stain with crystal violet.[1]
-
Analysis: Count the number of visible colonies in each well.
Mechanism of Action and Signaling Pathways
This compound has been shown to exert its antitumor effects through the modulation of several key signaling pathways. In nasopharyngeal carcinoma, it inhibits cell growth by targeting the ATR/Stat3/4E-BP1 pathway.[1][5][6] In gastric cancer, it has been found to suppress proliferation by regulating the Hedgehog signaling pathway.[3]
Figure 2. Simplified diagram of signaling pathways modulated by this compound.
Summary of this compound Effects on Cancer Cell Lines
| Cell Line(s) | Cancer Type | Observed Effects | Effective Concentration (IC₅₀) | Source(s) |
| CNE1, CNE2, HK1, HONE1 | Nasopharyngeal Carcinoma | Inhibition of cell viability, S-phase cell cycle arrest, induction of necrosis at high doses (10 µM).[1][6] | 8.99 - 13.24 µM after 72h.[1][7] | [1][6][7] |
| HT29 | Colon Cancer | Inhibition of colony formation, G0/G1 phase cell cycle arrest.[2] | 1-5 µg/mL showed significant effects.[2] | [2] |
| AGS, MKN74 | Gastric Cancer | Suppression of cell growth, G0/G1 arrest, and induction of apoptosis via Hedgehog signaling inhibition.[3] | Not explicitly stated. | [3] |
These notes provide a comprehensive guide for the use of this compound in cell culture. Researchers should optimize concentrations and incubation times based on their specific cell lines and experimental objectives.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biorxiv.org [biorxiv.org]
- 4. This compound | C23H26O7 | CID 44159808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CAS#:76996-27-5 | Chemsrc [chemsrc.com]
- 6. This compound exerts antitumor activity by modulating the expression of ATR/Stat3/4E‑BP1 in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The purple mangosteen (Garcinia mangostana): Defining the anticancer potential of selected xanthones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. CAS 76996-27-5 | this compound [phytopurify.com]
Application Notes and Protocols: Preparation of Garcinone C Stock Solution
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of Garcinone C, a natural xanthone with potential therapeutic applications. Adherence to this protocol is crucial for ensuring the accuracy and reproducibility of experimental results.
Compound Information
This compound is a xanthone derivative isolated from plants of the Garcinia genus, such as Garcinia mangostana[1][][3]. It has been investigated for its anti-inflammatory and cytotoxic effects[4][5]. Accurate preparation of stock solutions is the first step in conducting reliable in vitro and in vivo studies.
Table 1: Quantitative Data for this compound
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₆O₇ | [1][][3][6] |
| Molecular Weight | 414.45 g/mol | [1][][6] |
| Solubility in DMSO | ≥ 80 mg/mL | [7] |
| Recommended Purity | ≥ 95% | [1] |
| Appearance | Solid | [6] |
Experimental Protocol: Stock Solution Preparation
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials
-
This compound (purity ≥ 95%)
-
Dimethyl Sulfoxide (DMSO), anhydrous, cell culture grade
-
Microcentrifuge tubes (1.5 mL or 2 mL), sterile, amber or wrapped in foil
-
Pipette and sterile filter tips (10 µL, 200 µL, 1000 µL)
-
Analytical balance (readable to at least 0.1 mg)
-
Vortex mixer
-
Optional: Water bath or sonicator
Equipment
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and gloves.
Procedure
-
Pre-weighing Preparation: Before opening the this compound container, allow it to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the compound.
-
Weighing this compound: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh out the desired amount of this compound. For a 10 mM stock solution, a common starting amount is 1 mg.
-
Calculation: To calculate the volume of DMSO needed, use the following formula: Volume (L) = Amount (g) / (Molecular Weight ( g/mol ) * Concentration (mol/L)) Example for 1 mg of this compound to make a 10 mM solution: Volume (µL) = (0.001 g / (414.45 g/mol * 0.010 mol/L)) * 1,000,000 µL/L ≈ 241.28 µL
-
-
Solubilization: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the weighed this compound.
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A clear, yellowish solution should be observed. If necessary, gentle warming in a 37°C water bath or brief sonication can aid dissolution.
-
Aliquotting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, amber microcentrifuge tubes or tubes wrapped in aluminum foil to protect from light.
-
Storage: Store the aliquots in a tightly sealed container at -20°C. Based on vendor recommendations for similar compounds, the stock solution is expected to be stable for up to two weeks[1]. For longer-term storage, freezing at -80°C is advisable, although stability should be validated. It is recommended to prepare fresh solutions on the day of use whenever possible[1].
Signaling Pathways and Experimental Workflow
The proper preparation of this compound stock solution is a critical initial step for investigating its effects on various signaling pathways. This compound has been shown to modulate pathways involved in cell cycle regulation and cancer cell viability, such as the ATR/Stat3/4E-BP1 pathway[4][5].
Diagram 1: Experimental Workflow for this compound Stock Solution Preparation
Caption: Workflow for this compound Stock Solution Preparation.
References
- 1. CAS 76996-27-5 | this compound [phytopurify.com]
- 3. This compound | 76996-27-5 | In stock | Aktin Chemicals, Inc. [aktinchem.com]
- 4. This compound | CAS#:76996-27-5 | Chemsrc [chemsrc.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | C23H26O7 | CID 44159808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
Application Note: Determining the Cytotoxicity of Garcinone C using the MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Garcinone C, a xanthone derivative isolated from Garcinia oblongifolia and Garcinia mangostana, has demonstrated potential cytotoxic effects against various cancer cell lines.[1][2][3] This application note provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a colorimetric method widely used to evaluate cell viability and proliferation.[4][5] The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product.[4][6] The amount of formazan produced is directly proportional to the number of viable cells.
Quantitative Data Summary
The cytotoxic activity of this compound has been evaluated in several cancer cell lines. The half-maximal inhibitory concentration (IC50) values from a study on nasopharyngeal carcinoma (NPC) cells are summarized in the table below.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| CNE1 | Nasopharyngeal Carcinoma | 72 | 10.68 ± 0.89[1] |
| CNE2 | Nasopharyngeal Carcinoma | 72 | 13.24 ± 0.20[1] |
| HK1 | Nasopharyngeal Carcinoma | 72 | 9.71 ± 1.34[1] |
| HONE1 | Nasopharyngeal Carcinoma | 72 | 8.99 ± 1.15[1] |
Experimental Protocol: MTT Assay for this compound Cytotoxicity
This protocol is designed for adherent cancer cells cultured in 96-well plates.
Materials and Reagents:
-
This compound (stock solution in DMSO)
-
Selected cancer cell line (e.g., CNE1, HCT-116)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[7]
-
Dimethyl Sulfoxide (DMSO) or other suitable solubilization buffer[6]
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm[7]
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentrations should typically range from 0 to 20 µM to encompass the expected IC50 values.[1]
-
Include a vehicle control group (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[1]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
Data Analysis:
-
Subtract the absorbance of the blank wells (medium with MTT and DMSO but no cells) from all other readings.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%, from the dose-response curve.
Visualizations
Caption: Workflow of the MTT assay for determining this compound cytotoxicity.
Caption: Proposed signaling pathways affected by this compound in cancer cells.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cytotoxic Metabolites from Pericarp of Garcinia mangostana - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. goldbio.com [goldbio.com]
- 7. MTT assay overview | Abcam [abcam.com]
- 8. MTT (Assay protocol [protocols.io]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Colony Formation Assay Using Garcinone C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Garcinone C, a xanthone derivative isolated from the pericarp of Garcinia mangostana (mangosteen), has demonstrated potential as an anti-cancer agent. This document provides detailed application notes and protocols for utilizing this compound in colony formation (clonogenic) assays to assess its long-term effects on the proliferative capacity of cancer cells. The colony formation assay is a crucial in vitro method for evaluating the ability of a single cell to undergo unlimited division and form a colony, thereby providing insights into the cytostatic or cytotoxic effects of therapeutic compounds.
Mechanism of Action of this compound
This compound exerts its anti-tumor effects through the modulation of key signaling pathways involved in cell proliferation, survival, and cell cycle regulation. Notably, this compound has been shown to inhibit the Hedgehog and STAT3 signaling pathways.
-
Hedgehog Signaling Pathway: In cancer, aberrant activation of the Hedgehog pathway can lead to uncontrolled cell growth. This compound has been found to suppress the proliferation of colon cancer cells by inhibiting the expression of Gli1, a key mediator of Hedgehog signaling.
-
STAT3 Signaling Pathway: Signal transducer and activator of transcription 3 (STAT3) is often constitutively activated in many cancers, promoting cell survival and proliferation. This compound has been observed to inhibit the expression of STAT3 in nasopharyngeal carcinoma cells.
By targeting these pathways, this compound can induce cell cycle arrest and inhibit the ability of cancer cells to form colonies.
Data Presentation: Efficacy of this compound in Cancer Cell Lines
The following tables summarize the observed effects of this compound and the related compound Garcinone E on various cancer cell lines.
Table 1: IC50 Values of this compound in Nasopharyngeal Carcinoma (NPC) Cell Lines (72h incubation)
| Cell Line | IC50 (µM) |
| CNE1 | 10.68 ± 0.89 |
| CNE2 | 13.24 ± 0.20 |
| HK1 | 9.71 ± 1.34 |
| HONE1 | 8.99 ± 1.15 |
Table 2: Effect of this compound on Colony Formation in Nasopharyngeal Carcinoma (NPC) Cell Lines
| Cell Line | This compound Concentration (µM) | Observation |
| CNE1, HK1 | 0.625, 0.9375 | Significantly delayed colony formation in a dose-dependent manner (P<0.01). |
| CNE2, HONE1 | 1.25, 5 | Significantly delayed colony formation in a dose-dependent manner (P<0.01). |
Table 3: Effect of Garcinone E on Colony Formation in HeLa Cervical Cancer Cells
| Garcinone E Concentration (µM) | Initial Number of Seeded Cells | Number of Colonies after 12 Days |
| 0 (Control) | 450 | ~450 |
| 16 | 450 | Not specified |
| 64 | 450 | Not specified |
| 128 | 450 | ~50 |
Note: The data for HeLa cells is for the related compound Garcinone E and is provided as an illustrative example of the potential quantitative effects of xanthones on colony formation.
Experimental Protocols
Protocol 1: Colony Formation Assay for Nasopharyngeal Carcinoma (NPC) Cells (CNE1, CNE2, HK1, HONE1) with this compound
This protocol is adapted from the methodology described in studies on the effect of this compound on NPC cells.
Materials:
-
NPC cell lines (CNE1, CNE2, HK1, HONE1)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Fixation solution: 4% paraformaldehyde in PBS
-
Staining solution: 0.5% crystal violet in methanol
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Cell Seeding:
-
Harvest and count the NPC cells.
-
Seed 500 cells per well into 6-well plates.
-
Incubate for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare fresh culture medium containing the desired concentrations of this compound. For CNE1 and HK1 cells, suggested concentrations are 0.625 µM and 0.9375 µM. For CNE2 and HONE1 cells, suggested concentrations are 1.25 µM and 5 µM. Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound concentration.
-
Remove the existing medium from the wells and replace it with the this compound-containing medium.
-
Incubate the plates for 10 days.
-
Replace the medium with fresh this compound-containing medium every 3-4 days.
-
-
Colony Fixation and Staining:
-
After the incubation period, carefully remove the medium from the wells.
-
Gently wash the wells twice with PBS.
-
Add 1 mL of fixation solution to each well and incubate for 15-20 minutes at room temperature.
-
Remove the fixation solution and wash the wells with PBS.
-
Add 1 mL of staining solution to each well and incubate for 20-30 minutes at room temperature.
-
Remove the staining solution and wash the wells with water until the background is clear.
-
Allow the plates to air dry.
-
-
Colony Counting:
-
Count the number of colonies in each well. A colony is typically defined as a cluster of at least 50 cells.
-
Calculate the plating efficiency (PE) and surviving fraction (SF) if required.
-
Protocol 2: General Colony Formation Assay for Colon Cancer Cells (HT29, HCT116) with this compound
This is a general protocol that can be adapted for studying the effects of this compound on colon cancer cell lines.
Materials:
-
Colon cancer cell lines (HT29, HCT116)
-
Complete culture medium (e.g., McCoy's 5A for HT29, DMEM for HCT116, with 10% FBS)
-
This compound stock solution (in DMSO)
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Fixation solution: 4% paraformaldehyde in PBS or methanol
-
Staining solution: 0.5% crystal violet in methanol
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Cell Seeding:
-
Harvest and count the colon cancer cells.
-
Seed a low density of cells (e.g., 500-1000 cells per well) into 6-well plates. The optimal seeding density should be determined empirically for each cell line.
-
Incubate for 24 hours.
-
-
This compound Treatment:
-
Prepare fresh culture medium with various concentrations of this compound. A dose-response experiment is recommended to determine the optimal concentration range.
-
Include a vehicle control (DMSO).
-
Replace the medium in the wells with the treatment medium.
-
Incubate for 10-14 days, or until colonies are visible in the control wells.
-
Change the medium with fresh treatment medium every 3-4 days.
-
-
Colony Fixation and Staining:
-
Follow the same procedure as described in Protocol 1.
-
-
Colony Counting:
-
Follow the same procedure as described in Protocol 1.
-
Visualization of Signaling Pathways and Experimental Workflow
Signaling Pathways Modulated by this compound
The following diagrams illustrate the signaling pathways inhibited by this compound, leading to a reduction in cancer cell proliferation and colony formation.
Caption: this compound inhibits the Hedgehog pathway by targeting Gli.
Application Notes and Protocols for the Quantification of Garcinone C using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the quantification of Garcinone C, a xanthone found in Garcinia species, using High-Performance Liquid Chromatography (HPLC). The provided protocols are intended for researchers, scientists, and professionals in drug development who require a reliable and accurate method for determining the concentration of this compound in various samples, particularly in plant extracts. This application note includes detailed experimental procedures for sample preparation, HPLC analysis, and method validation, along with data presentation in tabular format for clarity. Visual diagrams generated using Graphviz are included to illustrate the experimental workflow.
Introduction
This compound is a naturally occurring xanthone derivative found in plants of the Garcinia genus, such as Garcinia mangostana (mangosteen).[1][2] Like other xanthones, this compound has garnered interest for its potential pharmacological activities. Accurate quantification of this compound is crucial for quality control of herbal products, pharmacokinetic studies, and in vitro and in vivo research to understand its biological effects. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of phytochemicals due to its high resolution, sensitivity, and reproducibility.[3] This document outlines a validated HPLC method for the quantification of this compound.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for developing a robust HPLC method.
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₆O₇ | [1][4] |
| Molar Mass | 414.45 g/mol | [1][4] |
| Melting Point | 216-218°C | [1][4] |
| Solubility | Soluble in DMSO and hot methanol. Insoluble in petroleum ether and chloroform. | [4] |
| Appearance | Yellow powder | [4] |
| UV max | 237, 269, 322, 386 nm (in Methanol) | [5] |
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity ≥95%)[2]
-
HPLC grade methanol
-
HPLC grade acetonitrile
-
Formic acid (analytical grade)
-
Ultrapure water
-
Samples containing this compound (e.g., dried mangosteen pericarp powder)
Instrumentation
An HPLC system equipped with the following components is recommended:
-
Quaternary or binary pump
-
Autosampler
-
Column oven
-
Chromatography data acquisition and processing software
Sample Preparation: Extraction from Mangosteen Pericarp
This protocol describes the extraction of this compound from dried mangosteen pericarp.
-
Grinding: Grind the dried mangosteen pericarp into a fine powder.
-
Extraction:
-
Accurately weigh 1 gram of the powdered plant material.
-
Place the powder in a suitable flask.
-
Add 20 mL of methanol.
-
Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Alternatively, perform maceration by soaking the powder in methanol for 24 hours at room temperature with occasional shaking.[3]
-
-
Filtration: Filter the extract through Whatman No. 1 filter paper.
-
Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
Reconstitution: Dissolve the dried extract in a known volume of methanol to achieve a suitable concentration for HPLC analysis.
-
Final Filtration: Filter the reconstituted sample solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial before injection.[3][6]
HPLC Method
The following HPLC conditions have been shown to be effective for the separation and quantification of this compound and other xanthones.[8][9][10]
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 2.6 µm particle size) |
| Mobile Phase | A: 0.1% Formic acid in waterB: Methanol |
| Gradient Elution | 0-15 min: 80-90% B15-20 min: 90% B20-22 min: 90-80% B22-25 min: 80% B |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 244 nm or 322 nm |
| Run Time | 25 minutes |
Note: The gradient program may need to be optimized based on the specific column and HPLC system used to achieve the best separation of this compound from other components in the sample matrix.
Preparation of Standard Solutions
-
Stock Solution: Accurately weigh about 5.0 mg of this compound reference standard and dissolve it in 5.0 mL of methanol to obtain a stock solution of 1000 µg/mL.
-
Working Standards: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 50 µg/mL.
Method Validation
To ensure the reliability of the quantitative results, the HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines.[11] Key validation parameters are summarized below.
| Validation Parameter | Description | Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | The peak for this compound should be well-resolved from other peaks in the chromatogram. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | A correlation coefficient (r²) of ≥ 0.999 for the calibration curve.[12] |
| Accuracy | The closeness of the test results to the true value. Determined by recovery studies. | Recovery should be within 98-102%. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. Assessed at intraday and interday levels. | Relative Standard Deviation (RSD) should be ≤ 2%.[12] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | A signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | A signal-to-noise ratio of 10:1. |
A study reported the following validation data for a UPLC-MS/MS method for this compound quantification:[8]
-
LOD: 0.486 µg/mL
-
LOQ: 1.457 µg/mL
Data Presentation
The quantitative data obtained from the HPLC analysis should be presented in a clear and organized manner.
Table 1: Calibration Data for this compound
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | Insert Data |
| 5 | Insert Data |
| 10 | Insert Data |
| 20 | Insert Data |
| 50 | Insert Data |
| r² | Insert Value |
Table 2: Quantification of this compound in Samples
| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) | Concentration in Original Sample (mg/g) |
| Sample 1 | Insert Data | Insert Data | Insert Data | Insert Data |
| Sample 2 | Insert Data | Insert Data | Insert Data | Insert Data |
| Sample 3 | Insert Data | Insert Data | Insert Data | Insert Data |
Visual Diagrams
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of this compound.
Caption: Workflow for this compound Quantification.
This comprehensive guide provides a robust starting point for researchers and scientists to accurately quantify this compound. Adherence to these protocols and good laboratory practices will ensure reliable and reproducible results.
References
- 1. This compound | C23H26O7 | CID 44159808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 76996-27-5 | this compound [phytopurify.com]
- 3. mdpi.com [mdpi.com]
- 4. chembk.com [chembk.com]
- 5. Garcixanthone E and Garcimangophenone C: New Metabolites from Garcinia mangostana and Their Cytotoxic and Alpha Amylase Inhibitory Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nacalai.com [nacalai.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. HPLC analysis of selected xanthones in mangosteen fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journalbji.com [journalbji.com]
- 12. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Extraction and Purification of Garcinone C from Garcinia Species
Audience: Researchers, scientists, and drug development professionals.
Introduction Garcinone C is a prenylated xanthone, a class of bioactive compounds found abundantly in plants of the Garcinia genus, particularly in the pericarp (fruit rind) of Garcinia mangostana (mangosteen) and in Garcinia oblongifolia.[1][2][3] This natural compound has garnered significant scientific interest due to its potential therapeutic properties, including potent cytotoxic effects against various cancer cell lines.[4][5] Research has demonstrated that this compound can inhibit tumor growth by modulating key cellular signaling pathways, such as the Hedgehog/Gli1 and ATR/Stat3/4E-BP1 pathways.[4][6][7] This document provides detailed protocols for the extraction and purification of this compound from Garcinia species, summarizes quantitative data from relevant studies, and illustrates the compound's mechanism of action.
I. Extraction and Purification Workflow
The general workflow for isolating this compound involves sequential steps of material preparation, solvent extraction, fractionation, and multi-stage chromatographic purification.
Caption: Workflow for this compound isolation.
II. Experimental Protocols
Protocol 1: Extraction and Fractionation
This protocol is based on methods for extracting xanthones from dried Garcinia mangostana pericarp.[8]
-
Plant Material Preparation:
-
Collect fresh, mature fruits of Garcinia mangostana.
-
Separate the pericarp (rind) from the edible pulp.
-
Wash the pericarp thoroughly with water to remove any surface impurities and allow it to air-dry completely in the shade.
-
Grind the dried pericarp into a fine powder using a mechanical grinder.
-
-
Solvent Extraction:
-
Macerate the dried pericarp powder (e.g., 500 g) with methanol (3 L) at room temperature for 48-72 hours with occasional stirring.
-
Alternatively, perform a continuous extraction using a Soxhlet apparatus with methanol or 95% ethanol for 24-48 hours.[9]
-
Filter the extract through Whatman No. 1 filter paper. Repeat the extraction process on the plant residue 3-5 times to ensure complete extraction.
-
Combine all filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at 40-50°C to obtain a crude methanol extract.
-
-
Liquid-Liquid Partitioning (Fractionation):
-
Suspend the concentrated crude extract in distilled water (e.g., 200 mL).
-
Transfer the suspension to a separatory funnel and partition it sequentially with an equal volume of n-hexane, followed by ethyl acetate (EtOAc). Perform each partitioning step 3-5 times.
-
This compound, along with other xanthones, will preferentially move into the ethyl acetate fraction.
-
Collect the ethyl acetate fraction and concentrate it to dryness using a rotary evaporator to yield the EtOAc-soluble fraction, which is enriched with xanthones.
-
Protocol 2: Chromatographic Purification
This protocol describes a multi-step purification process for isolating this compound from the enriched ethyl acetate fraction.[8]
-
Silica Gel Column Chromatography (Primary Purification):
-
Prepare a silica gel (60-120 mesh) column packed in a suitable non-polar solvent like chloroform or a hexane-chloroform mixture.
-
Adsorb the dried ethyl acetate fraction onto a small amount of silica gel and load it onto the top of the prepared column.
-
Elute the column using a gradient solvent system. Start with a non-polar mobile phase (e.g., 100% chloroform) and gradually increase the polarity by adding methanol (e.g., Chloroform:Methanol gradients from 99:1 to 90:10).
-
Collect fractions of 10-20 mL and monitor them using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., Chloroform:Methanol 95:5). Visualize spots under UV light (254 nm and 366 nm).
-
Combine fractions that show a similar TLC profile corresponding to this compound.
-
-
Sephadex LH-20 Column Chromatography (Secondary Purification):
-
Further purify the combined fractions containing this compound using a Sephadex LH-20 column with 100% methanol as the mobile phase. This step separates compounds based on their molecular size and polarity.
-
Load the concentrated fraction onto the column and elute with methanol.
-
Collect fractions and monitor by TLC to isolate the sub-fraction containing this compound.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification):
-
For final purification to achieve high purity, use a preparative HPLC system with a C18 column.
-
An isocratic or gradient mobile phase of methanol and water or acetonitrile and water is typically effective.[10]
-
Dissolve the semi-purified sample in the mobile phase, filter through a 0.22 µm syringe filter, and inject it into the HPLC system.
-
Monitor the elution at a specific wavelength (e.g., 254 nm or 320 nm) and collect the peak corresponding to the retention time of this compound.[11][12]
-
Confirm the purity and identity of the isolated compound using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
III. Quantitative Data on this compound Isolation
The yield of this compound can vary significantly based on the source, batch of plant material, and the extraction and purification methods employed. The following table summarizes quantitative results from published studies.
| Garcinia Species | Plant Part | Extraction Method | Purification Method | Starting Material | Yield of this compound | Reference |
| G. mangostana | Pericarp | Maceration (Methanol) | Silica Gel CC, Sephadex LH-20, RP-18 | 520 g (dried) | 12.6 mg | [8] |
| G. mangostana | Stem Bark | Maceration (Acetone) | Silica Gel CC, Sephadex LH-20, Prep-HPLC | 400 g (dried) | 5.1 mg | [10] |
IV. Biological Activity and Signaling Pathway
This compound exhibits significant anti-cancer activity, particularly in colorectal and nasopharyngeal carcinoma.[4][6] One of its key mechanisms is the inhibition of the Hedgehog (Hh) signaling pathway, which is often hyperactivated in cancer stem-like cells (CSCs) and plays a crucial role in tumor formation, metastasis, and therapy resistance.
Inhibition of Hedgehog/Gli1 Signaling by this compound
In colorectal cancer stem-like cells, this compound directly targets the Gli1 transcription factor, a key effector of the Hh pathway. By binding to Gli1, this compound promotes its degradation, thereby inhibiting the transcription of downstream target genes responsible for cell proliferation, self-renewal, and invasion.[6]
Caption: this compound inhibits the Hedgehog pathway.
References
- 1. This compound | C23H26O7 | CID 44159808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caringsunshine.com [caringsunshine.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. The purple mangosteen (Garcinia mangostana): Defining the anticancer potential of selected xanthones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound exerts antitumor activity by modulating the expression of ATR/Stat3/4E‑BP1 in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Garcixanthone E and Garcimangophenone C: New Metabolites from Garcinia mangostana and Their Cytotoxic and Alpha Amylase Inhibitory Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. phytojournal.com [phytojournal.com]
- 10. Cytotoxic Xanthone Constituents of the Stem Bark of Garcinia mangostana (Mangosteen) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. akjournals.com [akjournals.com]
Application Notes and Protocols for Mass Spectrometry Analysis of Garcinone C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Garcinone C is a xanthone derivative found in the pericarp of the mangosteen fruit (Garcinia mangostana). It has garnered significant interest within the scientific community due to its potential therapeutic properties, including anticancer and neuroprotective activities. Accurate and reliable analytical methods are crucial for the characterization, quantification, and metabolic studies of this compound in various matrices. This document provides detailed application notes and protocols for the mass spectrometry analysis of this compound, intended to guide researchers in the fields of natural product chemistry, pharmacology, and drug development.
Mass Spectrometry Analysis of this compound
Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique for the analysis of this compound. Specifically, Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) offers high resolution and mass accuracy, enabling confident identification and quantification.
Quantitative Data Summary
The following table summarizes the quantitative data for the analysis of this compound using an LC-QTOF-MS system.[1]
| Parameter | Value |
| Molecular Formula | C₂₃H₂₆O₇ |
| Molecular Weight | 414.45 g/mol |
| Precursor Ion ([M+H]⁺) | m/z 415.1743 |
| Linear Range | 5000–50000 ng/mL |
| R² | 0.9987 |
| Limit of Detection (LOD) | 120 ng/mL |
| Limit of Quantification (LOQ) | 5000 ng/mL |
Fragmentation Pattern
Understanding the fragmentation pattern of this compound is essential for its structural elucidation and confirmation. In positive ionization mode, the protonated molecule [M+H]⁺ at m/z 415.1743 is observed. Collision-induced dissociation (CID) of this precursor ion yields characteristic product ions.
Table 2: Major Fragment Ions of this compound in Positive ESI-MS/MS [2]
| Precursor Ion (m/z) | Product Ions (m/z) | Relative Abundance |
| 415.1743 | 397.1642 | 17.42% |
| 359.1118 | 0.97% | |
| 341.1015 | 100% | |
| 323.0902 | 1.71% | |
| 285.0389 | 28.77% |
In negative ionization mode, this compound can be observed as the [M-H]⁻ ion at m/z 413.[3]
Experimental Protocols
Sample Preparation Protocol for this compound Standard
This protocol outlines the preparation of a pure this compound standard for creating calibration curves and for use as a reference.
Materials:
-
This compound standard (≥98% purity)
-
Methanol (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Formic acid (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Stock Solution Preparation (1 mg/mL):
-
Accurately weigh approximately 1.0 mg of this compound standard.
-
Dissolve the standard in 1.0 mL of methanol in a clean microcentrifuge tube.
-
Vortex thoroughly to ensure complete dissolution. This is the stock solution.
-
-
Working Standard Solutions:
-
Perform serial dilutions of the stock solution with methanol to prepare a series of working standard solutions with concentrations ranging from 5 µg/mL to 50 µg/mL.
-
-
Final Dilution:
-
For injection into the LC-MS system, dilute the working standard solutions with the initial mobile phase composition (e.g., 60:40 water:methanol with 0.1% formic acid) to the desired final concentrations.
-
-
Filtration:
-
Filter the final solutions through a 0.22 µm syringe filter into an LC autosampler vial.
-
Extraction of this compound from Garcinia mangostana Pericarp[1]
This protocol describes the extraction of this compound from its natural source for analysis.
Materials:
-
Dried and powdered Garcinia mangostana pericarp
-
Methanol (analytical grade)
-
Maceration apparatus
-
Filter paper
-
Rotary evaporator
-
Lyophilizer
Procedure:
-
Maceration:
-
Weigh 20 g of powdered Garcinia mangostana pericarp.
-
Macerate the powder with methanol at a ratio of 1:10 (w/v) for 3 days at 60°C.
-
Replenish with fresh solvent daily.
-
-
Filtration and Concentration:
-
Pool the methanol extracts and filter through filter paper.
-
Concentrate the filtrate under vacuum using a rotary evaporator.
-
-
Lyophilization:
-
Lyophilize the concentrated extract to obtain a dry powder.
-
-
Sample Preparation for LC-MS:
-
Accurately weigh a portion of the lyophilized extract and dissolve it in methanol.
-
Filter the solution through a 0.22 µm syringe filter prior to LC-MS injection.
-
LC-QTOF-MS Method for this compound Analysis[1][4]
This protocol provides the instrumental parameters for the analysis of this compound.
Instrumentation:
-
LC-QTOF-MS system (e.g., Agilent, Bruker, Sciex, Thermo Fisher, Waters)
-
C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm)
LC Parameters:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Gradient:
-
0-6 min: 60% B
-
6-15 min: 90% B
-
15.1-18 min: 100% B
-
18.1-23 min: 60% B
-
-
Flow Rate: 0.2 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 5 µL
MS Parameters (Positive ESI):
-
Capillary Voltage: 4500 V
-
Nebulizer Pressure: 5 bar
-
Dry Gas Flow: 6 L/min
-
Gas Temperature: 300°C
-
Collision Energy (for MS/MS of this compound): 30 V
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the mass spectrometry analysis of this compound from a natural source.
Caption: Experimental workflow for this compound analysis.
Signaling Pathway Modulated by this compound
This compound has been shown to exert antitumor activity in nasopharyngeal carcinoma cells by modulating the ATR/Stat3/4E-BP1 signaling pathway.[3] The diagram below illustrates the proposed mechanism of action.
Caption: this compound signaling pathway in cancer cells.
References
Troubleshooting & Optimization
Technical Support Center: Garcinone C in Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Garcinone C. Our aim is to help you overcome common challenges, particularly precipitation issues in cell culture media, and to provide clear protocols and data to support your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a natural xanthone derivative extracted from plants such as Garcinia oblongifolia and Garcinia mangostana.[1][2] It is of significant interest to the research community due to its potential cytotoxic effects on various cancer cell lines.[1][2] Studies have shown that this compound can inhibit cell viability, arrest the cell cycle, and modulate key signaling pathways involved in cancer progression.[1][3][4]
Q2: I'm observing precipitation after adding this compound to my cell culture medium. What is the likely cause?
This compound is a hydrophobic compound, meaning it has poor solubility in aqueous solutions like cell culture media.[2][3] Precipitation occurs when the concentration of this compound exceeds its solubility limit in the medium. This is a common issue with hydrophobic drugs.[5][6][7] The problem is often exacerbated by the solvent used to dissolve the compound initially. When a concentrated stock solution in an organic solvent like DMSO is diluted into the aqueous medium, the sudden change in solvent polarity can cause the compound to crash out of solution.
Q3: What is the recommended solvent for dissolving this compound?
Dimethyl sulfoxide (DMSO) is the most commonly reported solvent for preparing this compound stock solutions.[1] One study successfully prepared a 20 mM stock solution in DMSO.[1] It is crucial to ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5% (v/v), although some cell lines can tolerate up to 1%.[5]
Q4: What are the typical working concentrations of this compound in cell culture?
The effective concentration of this compound can vary depending on the cell line and the duration of treatment. Published studies have reported using concentrations ranging from 0.625 µM to 20 µM.[1] For example, in nasopharyngeal carcinoma (NPC) cell lines, this compound inhibited cell viability in a dose-dependent manner within this range.[1]
Troubleshooting Guide: this compound Precipitation
This guide provides a step-by-step approach to resolving precipitation issues with this compound in your cell culture experiments.
Visualizing the Problem-Solving Workflow
Caption: Troubleshooting workflow for this compound precipitation.
| Step | Action | Detailed Instructions & Rationale |
| 1 | Review Stock Solution Preparation | Ensure this compound is completely dissolved in 100% DMSO before any dilution.[1] Incomplete dissolution will lead to immediate precipitation. Gently warm the solution (e.g., to 37°C) or use a vortex to aid dissolution.[8] |
| 2 | Optimize Dilution Method | Avoid adding the this compound stock solution directly to the full volume of cold medium. Instead, try a serial dilution approach. First, dilute the stock into a small volume of pre-warmed (37°C) medium, mix thoroughly, and then add this intermediate dilution to the final culture volume. This gradual change in solvent environment can help maintain solubility. |
| 3 | Check Final DMSO Concentration | High concentrations of DMSO can be toxic to cells and can also affect the solubility of other media components. Ensure the final DMSO concentration in your culture medium is as low as possible, ideally below 0.5% (v/v).[5] If your desired this compound concentration requires a higher DMSO level, you may need to prepare a more concentrated stock solution. |
| 4 | Use a Co-solvent or Surfactant | For particularly stubborn precipitation, consider using a co-solvent or a non-ionic surfactant.[5][6] Options include polyethylene glycol 400 (PEG 400) or polysorbate 80 (Tween 80).[5] These should be tested for cytotoxicity on your specific cell line at the intended final concentration. A common approach is to prepare the final working solution in a mixture of medium and a small percentage of the co-solvent/surfactant. |
| 5 | Test Lower Working Concentrations | If precipitation continues to be an issue, it may be that the desired concentration is simply above the solubility limit of this compound in your specific cell culture medium. Test a range of lower concentrations to find the highest achievable concentration that remains in solution.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder (MW: 414.45 g/mol )
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
To prepare a 20 mM stock solution, weigh out 4.14 mg of this compound and dissolve it in 500 µL of DMSO.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C can assist in dissolution.[8]
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into sterile, light-protected microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage.[8]
-
Protocol 2: Treating Cells with this compound
-
Materials:
-
Cultured cells in multi-well plates
-
Complete cell culture medium, pre-warmed to 37°C
-
This compound stock solution (e.g., 20 mM in DMSO)
-
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Calculate the volume of stock solution required to achieve the desired final concentration. For example, to achieve a 10 µM final concentration in 1 mL of medium, you would add 0.5 µL of a 20 mM stock solution.
-
Recommended Dilution Method: a. In a sterile tube, add a small volume of pre-warmed complete medium (e.g., 100 µL). b. Add the calculated volume of this compound stock solution to this small volume of medium and mix gently by pipetting. c. Add this intermediate dilution to the well containing your cells and the final volume of medium.
-
Gently swirl the plate to ensure even distribution of the compound.
-
As a vehicle control, treat a separate set of cells with the same final concentration of DMSO that is present in the this compound-treated wells.
-
Incubate the cells for the desired experimental duration.
-
Data Presentation
| Parameter | Value | Reference |
| Molecular Weight | 414.45 g/mol | [1] |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | [1] |
| Reported Stock Concentration | 20 mM in DMSO | [1] |
| Effective Concentration Range in Cell Culture | 0.625 - 20 µM | [1] |
| IC50 (72h, NPC cell lines) | 8.99 - 13.24 µM | [1] |
Signaling Pathways Modulated by this compound
This compound has been shown to exert its anti-cancer effects by modulating several key signaling pathways.
ATR/Stat3/4E-BP1 Pathway
This compound can stimulate the expression of ATR and 4E-BP1, while inhibiting the expression of Stat3.[1][4] This can lead to cell cycle arrest and inhibition of protein synthesis, ultimately contributing to reduced cell viability.
Caption: this compound's effect on the ATR/Stat3/4E-BP1 pathway.
Hedgehog Signaling Pathway
This compound has also been reported to inhibit the Hedgehog signaling pathway, which is crucial for cell growth and differentiation.[3] Inhibition of this pathway can lead to decreased expression of downstream targets like cyclins, resulting in cell cycle arrest.
Caption: this compound's inhibition of the Hedgehog signaling pathway.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. The purple mangosteen (Garcinia mangostana): Defining the anticancer potential of selected xanthones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound exerts antitumor activity by modulating the expression of ATR/Stat3/4E‑BP1 in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. echemi.com [echemi.com]
- 8. glpbio.com [glpbio.com]
Technical Support Center: Garcinone C Stability in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Garcinone C in aqueous solutions. The information is presented in a question-and-answer format, including troubleshooting guides and frequently asked questions (FAQs), to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound in aqueous solutions?
A1: this compound, a member of the xanthone family, is susceptible to degradation in aqueous solutions primarily due to three main factors: pH, light exposure, and oxidation. As a polyphenolic compound, its stability is significantly influenced by the pH of the solution. Exposure to light, particularly UV radiation, can lead to photodegradation. Furthermore, the presence of dissolved oxygen can cause oxidative degradation of the molecule.
Q2: What is the recommended pH range for preparing and storing this compound aqueous solutions to minimize degradation?
A2: While specific kinetic data for this compound is limited, studies on similar polyphenolic xanthones suggest that a slightly acidic to neutral pH range (approximately pH 4-7) is generally more favorable for stability.[1][2] Extreme pH conditions, both highly acidic and highly alkaline, should be avoided as they can catalyze hydrolytic degradation. For instance, some xanthones have shown greater stability in pH ranges close to that of skin.[1][2]
Q3: How should I handle and store this compound solutions to prevent photodegradation?
A3: To prevent photodegradation, all experiments involving this compound solutions should be conducted under subdued light conditions. It is highly recommended to use amber-colored glassware or containers wrapped in aluminum foil to protect the solution from light.[3][4] Storage should also be in the dark.
Q4: Can the presence of oxygen in the aqueous solution affect the stability of this compound?
A4: Yes, as a phenolic compound, this compound is prone to oxidation.[5] The presence of dissolved oxygen in the aqueous solvent can lead to oxidative degradation. To mitigate this, it is advisable to use deoxygenated water (prepared by boiling or sparging with an inert gas like nitrogen or argon) for solution preparation.
Q5: Are there any additives that can help to improve the stability of this compound in aqueous solutions?
A5: Yes, the addition of antioxidants and chelating agents can enhance the stability of this compound. Antioxidants such as ascorbic acid (Vitamin C) or butylated hydroxytoluene (BHT) can help to prevent oxidative degradation. Chelating agents like ethylenediaminetetraacetic acid (EDTA) can sequester metal ions that may catalyze oxidation reactions. The effectiveness of these additives can be compound-specific, so preliminary stability studies are recommended.
Q6: this compound has poor water solubility. How can I prepare a stable aqueous formulation?
A6: The low aqueous solubility of this compound presents a challenge for preparing stable solutions.[6][7] To improve both solubility and stability, formulation strategies such as the use of co-solvents (e.g., ethanol, DMSO) or encapsulation with cyclodextrins can be employed.[6][7] Nanoformulations, including nanoemulsions and liposomes, have also been shown to enhance the aqueous solubility and stability of similar poorly soluble xanthones.[6][8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of this compound concentration in solution | pH-mediated hydrolysis | Verify the pH of your aqueous solution. Adjust to a slightly acidic to neutral pH (4-7) using a suitable buffer system. |
| Photodegradation | Protect the solution from light at all times by using amber vials or wrapping containers in foil. Work in a dimly lit environment. | |
| Oxidative degradation | Prepare solutions using deoxygenated water. Consider adding an antioxidant like ascorbic acid (e.g., 0.1% w/v). | |
| Precipitation of this compound from the aqueous solution | Poor aqueous solubility | Increase solubility by using a co-solvent system (e.g., water with a small percentage of ethanol or DMSO). Alternatively, explore the use of solubilizing agents like cyclodextrins. |
| Discoloration of the this compound solution | Degradation of the compound | Discoloration often indicates chemical degradation. Review all handling and storage procedures to ensure protection from light, extreme pH, and oxygen. Prepare fresh solutions before each experiment. |
Quantitative Data Summary
The following table summarizes the general stability of xanthones under different conditions. Please note that this data is based on studies of related compounds and should be used as a guideline. Specific stability testing for this compound is highly recommended.
| Condition | Parameter | General Observation for Xanthones | Reference |
| pH | Stability | Generally more stable in slightly acidic to neutral pH (4-7). | [1] |
| Degradation | Increased degradation at highly acidic and alkaline pH. | [1] | |
| Light | Photostability | Susceptible to photodegradation, especially under UV light. | [3][4] |
| Oxygen | Oxidative Stability | Prone to oxidation in the presence of dissolved oxygen. | [5] |
| Temperature | Thermostability | Degradation rate increases with temperature. Store solutions at low temperatures (2-8°C for short-term, -20°C or -80°C for long-term). | |
| Additives | Antioxidants (e.g., Ascorbic Acid) | Can significantly improve stability against oxidation. | |
| Chelating Agents (e.g., EDTA) | Can prevent metal-catalyzed oxidation. | ||
| Cyclodextrins | Can enhance both solubility and stability. | [7] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Aqueous Stock Solution
Objective: To prepare a this compound stock solution with enhanced stability for use in in-vitro experiments.
Materials:
-
This compound powder
-
Deoxygenated sterile water (autoclaved and cooled under nitrogen or argon)
-
Ascorbic acid (optional, as an antioxidant)
-
Sterile amber-colored microcentrifuge tubes or glass vials
-
Sterile filters (0.22 µm)
Procedure:
-
Work in a laminar flow hood to maintain sterility and under subdued light to minimize light exposure.
-
Prepare the deoxygenated water by boiling sterile water for at least 15 minutes and then allowing it to cool to room temperature under a gentle stream of nitrogen or argon gas.
-
To prepare a 10 mM stock solution, weigh the appropriate amount of this compound powder.
-
(Optional) To add an antioxidant, first dissolve ascorbic acid in the deoxygenated water to a final concentration of 0.1% (w/v).
-
Dissolve the weighed this compound powder in the deoxygenated water (or the ascorbic acid solution). If solubility is an issue, a minimal amount of a suitable co-solvent like DMSO or ethanol can be used before adding the aqueous medium.
-
Gently vortex the solution until the this compound is completely dissolved.
-
Sterile-filter the solution using a 0.22 µm syringe filter into sterile amber-colored microcentrifuge tubes or glass vials.
-
Store the stock solution at -20°C or -80°C for long-term storage. For immediate use, store at 2-8°C and use within a short period (e.g., 24-48 hours).
Protocol 2: Forced Degradation Study of this compound
Objective: To investigate the degradation profile of this compound under various stress conditions.
Materials:
-
This compound stock solution (prepared as in Protocol 1)
-
Hydrochloric acid (HCl) solution (1 M)
-
Sodium hydroxide (NaOH) solution (1 M)
-
Hydrogen peroxide (H₂O₂) solution (3%)
-
UV lamp (254 nm)
-
Water bath or incubator
-
HPLC or UPLC system with a photodiode array (PDA) detector
-
pH meter
Procedure:
-
Acid Hydrolysis: Mix an aliquot of the this compound stock solution with an equal volume of 1 M HCl. Incubate the mixture at 60°C for 2 hours. Neutralize the solution with 1 M NaOH before analysis.
-
Base Hydrolysis: Mix an aliquot of the this compound stock solution with an equal volume of 1 M NaOH. Incubate the mixture at 60°C for 2 hours. Neutralize the solution with 1 M HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the this compound stock solution with an equal volume of 3% H₂O₂. Keep the mixture at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place an aliquot of the this compound stock solution in an oven or water bath at 80°C for 48 hours, protected from light.
-
Photodegradation: Expose an aliquot of the this compound stock solution in a transparent vial to UV light (254 nm) for 24 hours. A control sample should be kept in the dark at the same temperature.
-
Analysis: Analyze all the stressed samples, along with a control (unstressed) sample, using a validated stability-indicating HPLC or UPLC method. Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.
Visualizations
Caption: Experimental workflow for preparing and evaluating the stability of this compound aqueous solutions.
References
- 1. lubrizolcdmo.com [lubrizolcdmo.com]
- 2. researchgate.net [researchgate.net]
- 3. An Optimization Procedure for Preparing Aqueous CAR/HP-CD Aggregate Dispersions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C23H26O7 | CID 44159808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ajpsonline.com [ajpsonline.com]
- 6. Cyclodextrins and Their Derivatives as Drug Stability Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spectrumchemical.com [spectrumchemical.com]
Technical Support Center: Garcinone C and Cell Viability Assays
Welcome to the technical support center for researchers utilizing Garcinone C in cell-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference of this compound with common cell viability assays, particularly the MTT assay.
Frequently Asked Questions (FAQs)
Q1: My MTT assay results show an unexpected increase in cell viability after this compound treatment. Is this a real effect?
A1: It is highly probable that this is not a true representation of increased cell viability. This compound is a xanthone, a class of compounds known for their antioxidant properties.[1][2][3] Antioxidants, especially those with reducing potential, can directly reduce the MTT tetrazolium salt to its colored formazan product in the absence of viable cells.[4] This chemical reduction leads to a false positive signal, making it appear as though there is higher metabolic activity and thus, greater cell viability.
Q2: How can I confirm if this compound is interfering with my MTT assay?
A2: A simple cell-free control experiment can determine if this compound is directly reducing the MTT reagent.
Experimental Protocol: Cell-Free MTT Reduction Assay
-
Prepare a serial dilution of this compound in cell culture medium without cells. The concentration range should be the same as that used in your cell-based experiments.
-
Add the this compound dilutions to the wells of a 96-well plate.
-
Include control wells containing only cell culture medium (blank) and medium with the MTT solvent (e.g., DMSO) as a vehicle control.
-
Add MTT reagent to all wells at the same final concentration used in your cellular assay.
-
Incubate the plate for the same duration as your standard MTT protocol (e.g., 2-4 hours) at 37°C.
-
Add the solubilization solution (e.g., DMSO, acidified isopropanol) to all wells.
-
Read the absorbance at the appropriate wavelength (typically 570 nm).
If you observe a dose-dependent increase in absorbance in the wells containing this compound, it confirms that the compound is directly reducing the MTT reagent and interfering with the assay.[5]
Q3: What are the best alternative viability assays to use with this compound?
A3: When working with compounds like this compound that have the potential to interfere with tetrazolium-based assays, it is recommended to use assays with different detection principles. Two robust alternatives are the Sulforhodamine B (SRB) assay and ATP-based luminescent assays like the CellTiter-Glo® assay.
-
Sulforhodamine B (SRB) Assay: This is a colorimetric assay that measures total protein content, which is proportional to cell number. It is less likely to be affected by the reducing properties of this compound.[6][7][8][9]
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells.[10][11][12] The luminescent signal is less prone to interference from colored compounds.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Increased absorbance/viability with increasing this compound concentration in MTT assay. | Direct reduction of MTT reagent by this compound. | 1. Perform a cell-free MTT reduction assay to confirm interference. 2. Switch to a non-tetrazolium-based assay like the SRB or CellTiter-Glo® assay. |
| High background in MTT assay control wells (this compound without cells). | This compound is a colored compound that absorbs light at the same wavelength as formazan. | 1. Measure the absorbance of this compound in media alone at various concentrations. 2. Subtract the background absorbance of this compound from the absorbance of the corresponding cell-treated wells. 3. For significant color interference, it is highly recommended to use a different assay (e.g., CellTiter-Glo®). |
| Inconsistent results between different viability assays. | Different assays measure different cellular parameters (metabolic activity vs. total protein vs. ATP content). This compound may have effects on specific cellular processes that are reflected differently in each assay. | 1. Understand the principle of each assay. 2. Use at least two different assays with distinct mechanisms to confirm cytotoxicity results. |
Experimental Protocols for Alternative Assays
Sulforhodamine B (SRB) Assay Protocol
This protocol is adapted from established methods.[6][7][8]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound and appropriate controls for the desired exposure time.
-
Cell Fixation: Gently remove the culture medium and fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air-dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Remove Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB.
-
Air Dry: Allow the plates to air-dry completely.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Shake the plates for 5-10 minutes and read the absorbance at 510 nm using a microplate reader.
CellTiter-Glo® Luminescent Cell Viability Assay Protocol
This protocol is a summary of the manufacturer's instructions.[10][11][12]
-
Cell Seeding and Treatment: Plate cells in an opaque-walled 96-well plate and treat with this compound as required by your experimental design.
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent.
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Luminescence Reading: Measure the luminescence using a plate reader.
Visualizing Experimental Workflow and Signaling Pathways
To aid in experimental design and data interpretation, the following diagrams illustrate a recommended workflow for troubleshooting viability assay interference and the known signaling pathway affected by this compound.
Caption: A logical workflow for troubleshooting unexpected cell viability assay results when using this compound.
Caption: this compound modulates the ATR/Stat3/4E-BP1 signaling pathway in nasopharyngeal carcinoma cells.[13]
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. japsonline.com [japsonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 9. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]
- 10. OUH - Protocols [ous-research.no]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 12. ch.promega.com [ch.promega.com]
- 13. This compound exerts antitumor activity by modulating the expression of ATR/Stat3/4E‑BP1 in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Garcinone C for In Vitro Success: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Garcinone C in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a this compound stock solution?
A1: this compound, like many other xanthone derivatives, has low aqueous solubility. It is recommended to prepare a high-concentration stock solution in dimethyl sulfoxide (DMSO). A similar compound, Garcinone D, is soluble in DMSO at approximately 100 mg/mL.[1] For cell-based assays, it is crucial to dilute the DMSO stock solution in the culture medium to a final DMSO concentration that is non-toxic to the cells, typically below 0.5%.[2]
Q2: What is a good starting concentration range for this compound in a new cell line?
A2: A good starting point is to perform a dose-response experiment with concentrations ranging from 0 to 20 µM.[3][4] Studies on nasopharyngeal carcinoma (NPC) cell lines have shown IC50 values (the concentration that inhibits 50% of cell viability) to be in the range of 8.99 µM to 13.24 µM after 72 hours of treatment.[3][4] Another study on HT29 colon cancer cells used a range of 1-5 µg/mL.[5] The optimal concentration will be cell-line specific and should be determined empirically.
Q3: What are the known cellular effects of this compound?
A3: this compound has been demonstrated to have several effects on cancer cells in vitro, including:
-
Inhibition of cell viability: It reduces cell viability in a dose- and time-dependent manner.[3][4][6]
-
Cell cycle arrest: It can arrest the cell cycle at the S phase or G0/G1 phase, depending on the cell type.[5][6]
-
Induction of apoptosis and necrosis: At higher concentrations (e.g., 10 µM), it can induce necrotic morphological changes.[3][6]
-
Inhibition of colony formation: It can significantly reduce the ability of cancer cells to form colonies.[3][4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms in culture medium after adding this compound. | Low aqueous solubility of this compound. The final concentration of the compound or the DMSO solvent is too high. | Ensure the final DMSO concentration in the medium is <0.5%. Prepare intermediate dilutions of the stock solution in serum-free medium before adding to the final culture. A gentle vortex or sonication of the stock solution before dilution may help. Consider using a co-solvent if precipitation persists.[2][7] |
| Inconsistent or non-reproducible results in cell viability assays. | Instability of the compound in the culture medium. Polyphenolic compounds can degrade in serum-free media.[3] Pipetting errors or uneven cell seeding. | Prepare fresh dilutions of this compound from the frozen stock for each experiment. Minimize the time the compound spends in serum-free media. Ensure a homogenous single-cell suspension before seeding and use calibrated pipettes for accuracy. |
| High background in MTS/MTT assays. | Contamination of cultures. Reaction of this compound with the tetrazolium salt. Phenol red in the medium can interfere with absorbance readings. | Always include a "medium only" background control. Test for direct reduction of the MTS/MTT reagent by this compound in a cell-free system. If interference is observed, wash the cells with PBS before adding the reagent. Use phenol red-free medium for the assay. |
| No significant effect observed at expected concentrations. | The specific cell line is resistant to this compound. The compound has degraded due to improper storage. Insufficient treatment duration. | Confirm the activity of your this compound stock on a sensitive, positive control cell line. Store the DMSO stock solution in aliquots at -80°C to avoid repeated freeze-thaw cycles.[2] Extend the treatment duration (e.g., up to 72 hours), as effects are time-dependent.[3][4] |
| Cell clumping during preparation for flow cytometry. | Over-fixation or improper handling during fixation. High cell density. | Add cold ethanol dropwise while gently vortexing the cell suspension to prevent clumping.[8] Ensure you start with a single-cell suspension and do not use an excessive number of cells per sample.[9] |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Nasopharyngeal Carcinoma (NPC) Cell Lines after 72h Incubation.
| Cell Line | IC50 (µM) |
| HONE1 | 8.99 ± 1.15 |
| HK1 | 9.71 ± 1.34 |
| CNE1 | 10.68 ± 0.89 |
| CNE2 | 13.24 ± 0.20 |
| Data sourced from Spandidos Publications.[3][4] |
Experimental Protocols & Workflows
Workflow for Assessing this compound Cytotoxicity
Protocol: Cell Viability (MTS Assay)
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of this compound dilutions in culture medium from a concentrated DMSO stock. Ensure the final DMSO concentration is below 0.5%. Include a vehicle control (medium with the same final DMSO concentration) and a "medium only" blank.
-
Treatment: Remove the overnight medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control. Incubate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C.[4]
-
MTS Addition: Add 20 µL of MTS reagent solution to each well.[10][11][12]
-
Incubation: Incubate the plate for 1 to 4 hours at 37°C, protected from light.[10][11][12]
-
Measurement: Record the absorbance at 490 nm using a microplate reader.[10][11][12]
-
Analysis: Subtract the average absorbance of the "medium only" blank from all other values. Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol: Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment: Culture cells in 6-well plates and treat with the desired concentrations of this compound for the chosen duration.
-
Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Fixation: Wash the cells with ice-cold PBS. Resuspend the pellet and add ice-cold 70% ethanol dropwise while gently vortexing to fix the cells. Incubate for at least 2 hours at -20°C.[8][13]
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.[8][9]
-
Incubation: Incubate the cells in the staining solution for at least 30 minutes at room temperature, protected from light.[8]
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. The data can be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[9]
Protocol: Western Blot for STAT3 Phosphorylation
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Electrophoresis: Separate equal amounts of protein (e.g., 30 µg) from each sample on an SDS-PAGE gel.[14]
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[14]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C. A dilution of 1:1000 is common.[15][16]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system. Densitometry can be used to quantify the relative levels of phosphorylated STAT3 to total STAT3.
Signaling Pathway Visualization
This compound Signaling Pathway in Cancer Cells
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. mdpi.com [mdpi.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. books.rsc.org [books.rsc.org]
- 8. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 9. cancer.wisc.edu [cancer.wisc.edu]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. STAT3 as a Potential Target for Tumor Suppressive Effects of 15-Deoxy-Δ12,14-prostaglandin J2 in Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Constitutive and B-cell receptor-induced activation of STAT3 are important signaling pathways targeted by bortezomib in leukemic mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Stat3 Antibody | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Overcoming Poor Bioavailability of Garcinone C in vivo
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Garcinone C. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the poor in vivo bioavailability of this promising natural compound.
Frequently Asked Questions (FAQs)
Q1: We are observing very low plasma concentrations of this compound after oral administration in our animal model. Is this expected?
A1: Yes, this is a common observation. This compound, a xanthone derived from Garcinia species, is known to have poor aqueous solubility.[1][2] Like other xanthones, such as α-mangostin, it is classified as a Biopharmaceutics Classification System (BCS) Class II compound, meaning it has high permeability but low solubility.[3][4] This low solubility is a primary reason for its poor oral bioavailability.[5][6]
Q2: What are the main factors contributing to the poor bioavailability of this compound?
A2: The primary factors are:
-
Low Aqueous Solubility: this compound is a lipophilic molecule with limited solubility in gastrointestinal fluids, which is a prerequisite for absorption.[1][7]
-
First-Pass Metabolism: While not extensively studied for this compound specifically, related xanthones undergo significant metabolism in the gut wall and liver (first-pass effect), which can reduce the amount of active compound reaching systemic circulation.[5]
-
P-glycoprotein (P-gp) Efflux: P-gp and other efflux transporters in the intestinal epithelium can actively pump absorbed this compound back into the intestinal lumen, further limiting its net absorption.
Q3: What are the most promising strategies to enhance the oral bioavailability of this compound?
A3: Several formulation strategies can be employed to overcome the poor solubility and improve the bioavailability of this compound. These include:
-
Lipid-Based Formulations:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water emulsions upon gentle agitation in the gastrointestinal fluids.[8][9][10][11] This increases the dissolution rate and absorption.
-
Nanoemulsions: These are kinetically or thermodynamically stable liquid-in-liquid dispersions with droplet sizes typically in the range of 20-200 nm. The small droplet size provides a large surface area for drug absorption.[1]
-
-
Polymeric Nanoparticles: Encapsulating this compound into biodegradable polymeric nanoparticles can protect it from degradation, enhance its solubility, and provide controlled release.
-
Solid Dispersions: Dispersing this compound in an inert carrier at the solid state can increase its dissolution rate.
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly water-soluble drugs like this compound, thereby increasing their solubility.
Q4: Are there any commercially available excipients you would recommend for developing a this compound formulation?
A4: The choice of excipients is critical for the successful development of a bioavailability-enhanced formulation. Some commonly used and effective excipients include:
-
Oils for SEDDS/Nanoemulsions: Medium-chain triglycerides (e.g., Capryol™ 90, Miglyol® 812), long-chain triglycerides (e.g., soybean oil, sesame oil), and fatty acid esters (e.g., oleic acid).
-
Surfactants for SEDDS/Nanoemulsions: Non-ionic surfactants with a high HLB value are generally preferred, such as polysorbates (e.g., Tween® 80), sorbitan esters (e.g., Span® 20), and polyoxyl castor oil derivatives (e.g., Kolliphor® EL).
-
Co-surfactants/Co-solvents for SEDDS/Nanoemulsions: Short-chain alcohols (e.g., ethanol), glycols (e.g., propylene glycol, polyethylene glycol 400), and Transcutol® P can help to improve drug solubilization and the self-emulsification process.
-
Polymers for Nanoparticles: Polylactic-co-glycolic acid (PLGA), chitosan, and Eudragit® polymers are frequently used for their biocompatibility and ability to form stable nanoparticles.
Troubleshooting Guides
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low this compound plasma concentrations (Cmax) and area under the curve (AUC) | Poor aqueous solubility of this compound. | Develop a lipid-based formulation such as a Self-Emulsifying Drug Delivery System (SEDDS) or a nanoemulsion to improve dissolution. |
| First-pass metabolism. | Co-administer with a known inhibitor of relevant metabolic enzymes (e.g., piperine), if ethically permissible in the study. Encapsulation in nanoparticles can also offer some protection from enzymatic degradation. | |
| P-glycoprotein (P-gp) mediated efflux. | Include a P-gp inhibitor in the formulation (e.g., Tween® 80, Pluronic® block copolymers). | |
| High variability in plasma concentrations between subjects | Inconsistent emulsification of the formulation in the GI tract. | Optimize the SEDDS formulation to ensure spontaneous and reproducible emulsion formation. Characterize the droplet size and polydispersity index (PDI) of the resulting emulsion. |
| Food effects (positive or negative). | Conduct pharmacokinetic studies in both fasted and fed states to assess the impact of food on this compound absorption from your formulation. | |
| Precipitation of this compound from the formulation upon dilution in aqueous media | The formulation has a low capacity to maintain this compound in a solubilized state. | Increase the concentration of surfactant and/or co-surfactant in your SEDDS or nanoemulsion formulation. For solid dispersions, select a polymer that can form a stable amorphous solid solution with this compound. |
| Physical instability of the formulation (e.g., phase separation, particle aggregation) | Incompatible excipients or suboptimal ratios. | Perform thorough pre-formulation studies to ensure the compatibility of all excipients. For nano-formulations, optimize the surface charge (zeta potential) to prevent aggregation. |
Data Presentation
The following tables provide a summary of hypothetical pharmacokinetic data to illustrate the potential improvements in this compound bioavailability with different formulation strategies. Note: These values are for illustrative purposes and may not represent actual experimental data.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following a Single Oral Dose (50 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 ± 12 | 4.0 ± 1.5 | 350 ± 85 | 100 |
| SEDDS | 350 ± 45 | 1.5 ± 0.5 | 2100 ± 250 | 600 |
| Polymeric Nanoparticles | 280 ± 38 | 2.0 ± 0.8 | 2450 ± 310 | 700 |
Experimental Protocols
Preparation of this compound-Loaded SEDDS
Objective: To prepare a self-emulsifying drug delivery system (SEDDS) to enhance the oral bioavailability of this compound.
Materials:
-
This compound
-
Oil phase: Capryol™ 90
-
Surfactant: Kolliphor® EL (Cremophor® EL)
-
Co-surfactant: Transcutol® P
Procedure:
-
Accurately weigh this compound and dissolve it in the required amount of the oil phase (Capryol™ 90) with the aid of gentle heating (40°C) and vortexing.
-
To this oily solution, add the calculated amounts of the surfactant (Kolliphor® EL) and co-surfactant (Transcutol® P).
-
Mix the components thoroughly using a magnetic stirrer until a clear and homogenous solution is obtained.
-
The prepared SEDDS pre-concentrate should be stored in a tightly sealed container at room temperature.
In Vitro Emulsification Study
Objective: To assess the self-emulsification efficiency of the prepared this compound-loaded SEDDS.
Procedure:
-
Add 1 mL of the this compound-loaded SEDDS to 250 mL of 0.1 N HCl (simulated gastric fluid) in a glass beaker with constant stirring (50 rpm) at 37°C.
-
Visually observe the formation of the emulsion. A rapid formation of a clear or bluish-white emulsion indicates good self-emulsification.
-
Measure the particle size and polydispersity index (PDI) of the resulting emulsion using a dynamic light scattering (DLS) instrument.
In Vivo Pharmacokinetic Study in Rats
Objective: To evaluate the oral bioavailability of this compound from the SEDDS formulation compared to an aqueous suspension.
Procedure:
-
Fast male Sprague-Dawley rats overnight (12 hours) with free access to water.
-
Divide the rats into two groups: Group 1 receives the this compound aqueous suspension (with 0.5% carboxymethyl cellulose) and Group 2 receives the this compound-loaded SEDDS.
-
Administer the formulations orally via gavage at a dose of 50 mg/kg of this compound.
-
Collect blood samples (approximately 0.25 mL) from the tail vein at pre-determined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Mandatory Visualizations
Signaling Pathway
This compound has been shown to exert its anti-tumor effects in nasopharyngeal carcinoma cells by modulating the ATR/Stat3/4E-BP1 signaling pathway.[12]
Caption: this compound signaling pathway in cancer cells.
Experimental Workflow
The following diagram illustrates the workflow for developing and evaluating a bioavailability-enhanced formulation of this compound.
Caption: Workflow for enhancing this compound bioavailability.
Logical Relationship
This diagram illustrates the logical relationship between the problem of poor bioavailability and the proposed solutions.
Caption: Overcoming poor bioavailability of this compound.
References
- 1. jyoungpharm.org [jyoungpharm.org]
- 2. This compound | C23H26O7 | CID 44159808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. METHODS FOR IMPROVING ALPHA-MANGOSTIN SOLUBILITY: A REVIEW | Semantic Scholar [semanticscholar.org]
- 5. Biological Activities and Bioavailability of Mangosteen Xanthones: A Critical Review of the Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological activities and bioavailability of mangosteen xanthones: a critical review of the current evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 8. Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Self-emulsifying drug delivery systems (SEDDS): formulation development, characterization, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. Self-Emulsifying Delivery Systems for Poorly Absorbed Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 12. This compound exerts antitumor activity by modulating the expression of ATR/Stat3/4E‑BP1 in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Garcinone C experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Garcinone C. The information is designed to address common issues and ensure the consistency and reliability of your experimental results.
Troubleshooting Guide
This guide addresses specific problems that may arise during this compound experiments, offering potential causes and solutions in a question-and-answer format.
Cell Viability Assays (e.g., MTS/MTT)
-
Question: Why are my IC50 values for this compound inconsistent across experiments?
-
Potential Causes:
-
Compound Solubility: this compound, a xanthone, may have limited solubility in aqueous media, leading to precipitation at higher concentrations.[1] Prepare stock solutions in an appropriate solvent like DMSO and ensure it is fully dissolved before diluting in culture medium.[1]
-
Cell Seeding Density: Inconsistent initial cell numbers can significantly impact results. Ensure a homogenous cell suspension and accurate cell counting before seeding.[2][3]
-
Incubation Time: The effects of this compound are time-dependent.[4] Use consistent incubation times across all experiments.
-
Assay Interference: The compound may interfere with the assay chemistry itself. Run controls with this compound in cell-free media to check for any direct reduction of the assay reagent.[5]
-
-
-
Question: My cell viability is over 100% at low concentrations of this compound. What does this mean?
-
Potential Causes:
-
Increased Metabolic Activity: Some compounds can temporarily increase cellular metabolic activity, which can be misinterpreted as increased viability by assays like MTT that measure mitochondrial reductase activity.[5][6]
-
Pipetting Errors: Inaccurate pipetting can lead to fewer cells in control wells or more cells in treated wells.[2][6]
-
Cell Proliferation: If the treatment duration is long, cells in low-concentration wells might proliferate more than those in control wells, especially if the control cells become overly confluent.[6]
-
-
Colony Formation Assays
-
Question: I'm observing high variability in the number of colonies between replicate wells. Why is this happening?
-
Potential Causes:
-
Uneven Cell Distribution: It is critical to have a single-cell suspension and to mix the cells thoroughly before and during plating to prevent cell clustering.[3][7]
-
Inconsistent Seeding Density: The number of colonies formed is directly related to the initial number of cells seeded.[7]
-
Edge Effects: Wells on the perimeter of the plate are more susceptible to evaporation and temperature changes, which can affect colony growth. It is advisable to fill the outer wells with sterile PBS or media and use the inner wells for the experiment.[8]
-
-
Western Blotting
-
Question: I'm seeing high background on my western blots when probing for proteins in the ATR/Stat3 pathway. How can I resolve this?
-
Potential Causes:
-
Insufficient Blocking: Inadequate blocking can lead to non-specific antibody binding. Optimize blocking conditions by trying different blocking agents (e.g., 5% BSA or non-fat milk) and increasing the blocking time.[9][10][11] For phosphorylated proteins, BSA is often preferred as milk contains phosphoproteins.[10][11]
-
Antibody Concentration: The primary or secondary antibody concentration may be too high. Titrate your antibodies to determine the optimal concentration that provides a strong signal with low background.[9][10]
-
Inadequate Washing: Insufficient washing will not remove all unbound antibodies. Increase the number and duration of wash steps.[9][12]
-
-
Flow Cytometry (Cell Cycle Analysis)
-
Question: My cell cycle data shows poor resolution between the G0/G1, S, and G2/M phases after this compound treatment. How can I improve this?
-
Potential Causes:
-
Improper Cell Fixation/Permeabilization: Ensure proper fixation and permeabilization techniques are used to allow for stoichiometric DNA staining.
-
High Flow Rate: Running samples at a high flow rate can increase the coefficient of variation (CV) and reduce resolution. Use the lowest possible flow rate.[13][14]
-
Cell Clumps: Cell aggregates will interfere with accurate cell cycle analysis. Ensure a single-cell suspension by filtering the cells before acquisition.[13][15]
-
-
Frequently Asked Questions (FAQs)
-
What is the mechanism of action of this compound?
-
This compound has been shown to exert its anti-tumor effects through multiple pathways. It can stimulate the expression of Ataxia Telangiectasia and Rad3-related protein (ATR) while inhibiting the expression of Signal Transducer and Activator of Transcription 3 (STAT3) and various cell cycle-related proteins like cyclin B1, D1, and E2.[4] This leads to S-phase cell cycle arrest.[4] It has also been reported to inhibit the Hedgehog signaling pathway.[16]
-
-
What is a typical effective concentration range for this compound in vitro?
-
The effective concentration of this compound varies depending on the cell line and the duration of treatment. IC50 values after 72 hours of incubation have been reported to be in the range of 8.99 µM to 13.24 µM for various nasopharyngeal carcinoma cell lines.[4]
-
-
How should I prepare this compound for cell culture experiments?
-
This compound is soluble in DMSO.[1] It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10-20 mM) and store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1] When preparing working solutions, dilute the stock solution in the cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is low (typically <0.1%) and consistent across all treatments, including the vehicle control.
-
-
Is this compound stable in cell culture medium?
-
The stability of xanthones like this compound in cell culture media can be a concern, as some polyphenolic compounds can degrade in serum-free media.[17] It is advisable to prepare fresh dilutions of this compound from the frozen stock for each experiment.
-
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in various nasopharyngeal carcinoma (NPC) cell lines after 72 hours of treatment.
| Cell Line | IC50 (µM) |
| CNE1 | 10.68 ± 0.89 |
| CNE2 | 13.24 ± 0.20 |
| HK1 | 9.71 ± 1.34 |
| HONE1 | 8.99 ± 1.15 |
Data from a study on nasopharyngeal carcinoma cells.[4]
Experimental Protocols
1. Cell Viability (MTS) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock. The final DMSO concentration should be constant across all wells. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours).
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C in a humidified incubator.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.
2. Western Blotting for ATR/Stat3 Pathway
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against ATR, phospho-Stat3 (Tyr705), total Stat3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: this compound signaling pathway.
Caption: General experimental workflow.
References
- 1. glpbio.com [glpbio.com]
- 2. Inconsistent MTT results - MTT, Proliferation and Cytotoxicity Assay [protocol-online.org]
- 3. Frontiers | The colony forming efficiency assay for toxicity testing of nanomaterials—Modifications for higher-throughput [frontiersin.org]
- 4. This compound exerts antitumor activity by modulating the expression of ATR/Stat3/4E‑BP1 in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ossila.com [ossila.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 10. sinobiological.com [sinobiological.com]
- 11. clyte.tech [clyte.tech]
- 12. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 13. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 14. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 15. Cell Cycle - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Biological Activities and Bioavailability of Mangosteen Xanthones: A Critical Review of the Current Evidence [mdpi.com]
Light sensitivity and degradation of Garcinone C solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling and assessing the light sensitivity and degradation of Garcinone C solutions.
Frequently Asked Questions (FAQs)
Q1: Is this compound sensitive to light?
While specific photostability studies on this compound are not extensively published, its chemical structure as a xanthone derivative suggests potential sensitivity to light, particularly UV radiation. Many natural phenolic compounds exhibit light sensitivity, leading to degradation. It is recommended to handle this compound solutions with care, protecting them from direct light exposure.
Q2: What are the visible signs of this compound degradation in solution?
Degradation of this compound solution may be indicated by a change in color, such as yellowing or browning, or the formation of precipitates. However, significant degradation can occur without any visible changes. Therefore, analytical methods are necessary for accurate assessment.
Q3: What solvent should I use to prepare this compound solutions for my experiments?
This compound is soluble in DMSO. For cell-based assays, it is crucial to prepare stock solutions in a suitable solvent like DMSO and then dilute them in the cell culture medium to a final concentration where the solvent percentage is non-toxic to the cells (typically <0.1%).
Q4: How should I store my this compound solutions?
To minimize degradation, it is recommended to store this compound solutions at -20°C or -80°C in light-protected containers, such as amber vials. For short-term storage, refrigeration (2-8°C) may be acceptable, but always in the dark. It is not recommended to store solutions for long periods.
Q5: What analytical methods are suitable for assessing the stability of this compound?
High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and effective method for quantifying the concentration of this compound and detecting the formation of degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for the identification and characterization of these degradation products. UV-Visible spectroscopy can also be employed to monitor changes in the absorption spectrum of the solution over time, which may indicate degradation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results with this compound. | Degradation of the this compound stock solution due to improper storage or light exposure. | 1. Prepare fresh stock solutions of this compound for each experiment. 2. Store stock solutions in small, single-use aliquots in amber vials at -80°C. 3. Minimize the exposure of the solution to light during experimental procedures. Use amber-colored tubes or cover them with aluminum foil. |
| Unexpected peaks in HPLC chromatogram. | Formation of degradation products in the this compound solution. | 1. Confirm the identity of the main this compound peak using a reference standard. 2. Perform forced degradation studies (see Experimental Protocols) to intentionally generate degradation products and identify their retention times. This can help in tracking the degradation process. 3. Use a stability-indicating HPLC method that can resolve this compound from its potential degradation products. |
| Loss of biological activity of this compound in cell culture. | Degradation of this compound in the cell culture medium under incubator lights. | 1. Include a "dark" control in your experiment where a plate is wrapped in aluminum foil to shield it from light. Compare the results with the light-exposed plate. 2. Minimize the duration of light exposure during cell culture experiments. |
| Precipitate formation in the this compound solution. | The solubility limit of this compound has been exceeded, or degradation products are precipitating. | 1. Ensure the solvent is appropriate and the concentration is within the solubility limits. 2. If using aqueous buffers, check the pH, as it can affect the solubility and stability of phenolic compounds. 3. Analyze the precipitate to determine if it is the parent compound or a degradation product. |
Quantitative Data Summary
| Stress Condition | Exposure Duration | This compound Remaining (%) | Total Degradation Products (%) | Appearance of Solution |
| Control (Dark) | 24 hours | 99.8 | 0.2 | Clear, pale yellow |
| ICH Compliant Light * | 24 hours | 85.2 | 14.8 | Clear, light yellow |
| UV-A Light (365 nm) | 24 hours | 72.5 | 27.5 | Clear, yellowish-brown |
| Acidic (0.1 M HCl) | 24 hours | 95.1 | 4.9 | Clear, pale yellow |
| Alkaline (0.1 M NaOH) | 24 hours | 68.3 | 31.7 | Clear, brown |
| Oxidative (3% H₂O₂) | 24 hours | 55.7 | 44.3 | Clear, dark brown |
*Overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
Experimental Protocols
Protocol 1: Photostability Testing of this compound Solution (Forced Degradation)
This protocol is based on the ICH Q1B guidelines for photostability testing.
Objective: To evaluate the intrinsic photostability of this compound in solution under forced degradation conditions.
Materials:
-
This compound
-
HPLC-grade DMSO
-
HPLC-grade methanol or acetonitrile
-
Purified water
-
Calibrated photostability chamber equipped with a light source conforming to ICH Q1B Option I or II (e.g., Xenon lamp or a combination of cool white fluorescent and near-UV lamps)
-
Quartz cuvettes or other suitable transparent containers
-
Amber vials for dark control
-
HPLC system with a UV detector
-
LC-MS system for identification of degradation products (optional)
Procedure:
-
Solution Preparation: Prepare a solution of this compound in DMSO at a known concentration (e.g., 1 mg/mL). Further dilute with a suitable solvent (e.g., methanol or water) to a final concentration appropriate for HPLC analysis.
-
Sample Exposure:
-
Light Sample: Place the this compound solution in a transparent container (e.g., quartz cuvette) and expose it to light in the photostability chamber. The exposure should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Dark Control: Wrap an identical container with the same solution in aluminum foil to protect it completely from light and place it in the same photostability chamber to serve as a control for thermal degradation.
-
-
Sampling: Withdraw aliquots of the light-exposed and dark control samples at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Analysis:
-
Analyze the samples immediately by a validated stability-indicating HPLC method.
-
Quantify the peak area of this compound and any degradation products.
-
Calculate the percentage of this compound remaining and the percentage of each degradation product formed.
-
If possible, use LC-MS to identify the major degradation products.
-
Visualizations
Caption: Experimental workflow for photostability testing of this compound.
Caption: Plausible photodegradation pathway for this compound.
Caption: Modulation of the ATR/Stat3/4E-BP1 signaling pathway by this compound.
Technical Support Center: Garcinone C and Serum Protein Interactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the impact of serum proteins on the biological activity of Garcinone C.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a xanthone derivative, a natural compound found in species like Garcinia oblongifolia and Garcinia mangostana (mangosteen).[1][2][3][4] It has demonstrated several biological activities, including:
-
Anticancer effects: this compound has been shown to inhibit the viability of various cancer cell lines, including nasopharyngeal carcinoma and colon cancer.[1][2][4][5] It can arrest the cell cycle, induce apoptosis and necrosis, and reduce colony formation.[1][2][4][5]
-
Anti-inflammatory properties: It is used in traditional medicine for its anti-inflammatory effects.[4]
-
Antioxidant activity: Studies have shown that this compound possesses antioxidant properties by scavenging free radicals.[3]
Q2: How do serum proteins, like albumin, generally affect the activity of small molecule drugs?
Serum proteins, particularly human serum albumin (HSA), can significantly influence the pharmacokinetic and pharmacodynamic properties of drugs.[6][7] Albumin is the most abundant protein in blood plasma and acts as a transport protein for many endogenous and exogenous substances.[8][9]
The binding of a drug to serum albumin can:
-
Decrease the free drug concentration: Only the unbound (free) fraction of a drug is generally considered pharmacologically active and able to interact with its target.[10]
-
Increase drug solubility: Binding to albumin can enhance the solubility of hydrophobic drugs in the bloodstream.
-
Prolong the drug's half-life: Binding to albumin can protect the drug from rapid metabolism and excretion.[6]
-
Create a drug reservoir: The bound fraction can act as a circulating reservoir, releasing the drug as the free fraction is cleared.[6]
Q3: Has the specific interaction between this compound and serum proteins been studied?
Currently, there is a lack of specific published studies detailing the interaction between this compound and serum proteins. While the general principles of drug-protein binding are well-established, dedicated research on this compound's binding affinity for proteins like albumin and the resulting impact on its activity is needed.
Q4: What experimental methods can be used to investigate the binding of this compound to serum proteins?
Several techniques are available to study drug-protein binding:
-
Equilibrium Dialysis: Considered a "gold standard," this method separates a protein solution from a buffer containing the drug by a semi-permeable membrane, allowing the determination of the unbound drug concentration at equilibrium.[11]
-
Ultrafiltration: This technique uses a semi-permeable membrane to separate the free drug from the protein-bound drug by centrifugation.[11][12]
-
Spectroscopic Methods: Techniques like fluorescence spectroscopy, UV-visible spectroscopy, and circular dichroism can be used to observe changes in the protein or drug upon binding.[8][13][14]
-
High-Performance Affinity Chromatography (HPAC): This method utilizes a stationary phase with immobilized protein to study the interaction with the drug.[11]
-
Surface Plasmon Resonance (SPR): SPR can provide real-time kinetic data on the association and dissociation of the drug-protein complex.[13]
Troubleshooting Guides
Problem 1: Inconsistent this compound activity in in vitro vs. in vivo experiments.
Possible Cause: The presence of serum proteins in the in vivo environment or in cell culture media supplemented with serum may be reducing the free concentration of this compound available to interact with target cells.
Troubleshooting Steps:
-
Quantify Protein Binding: Perform experiments to determine the binding affinity of this compound to the major serum proteins (e.g., albumin) present in your experimental model.
-
Adjust Dosing: Based on the binding percentage, you may need to increase the administered dose of this compound in in vivo studies to achieve the desired free concentration at the target site.
-
Use Serum-Free or Reduced-Serum Media: For in vitro experiments, consider using serum-free or reduced-serum media to minimize the confounding effects of protein binding. If serum is required for cell viability, ensure consistent serum concentrations across all experiments.
-
Measure Free Drug Concentration: If possible, measure the concentration of unbound this compound in your experimental system to correlate it directly with the observed biological activity.
Problem 2: Difficulty replicating the IC50 values of this compound reported in the literature.
Possible Cause: Variations in experimental conditions, particularly the concentration and source of serum used in cell culture media, can lead to discrepancies in IC50 values.
Troubleshooting Steps:
-
Standardize Serum Source and Concentration: Use a consistent source and concentration of fetal bovine serum (FBS) or other serum supplements in your cell culture assays. Note the lot number of the serum used.
-
Report Serum Concentration: When publishing your results, clearly state the percentage of serum used in your cell culture medium.
-
Determine IC50 in the Presence and Absence of Serum: To directly assess the impact of serum proteins, determine the IC50 of this compound in both serum-containing and serum-free (if possible) media.
Data Presentation
Table 1: Example Data on the Effect of Human Serum Albumin (HSA) on the Cytotoxicity of this compound in CNE1 Nasopharyngeal Carcinoma Cells.
| HSA Concentration (µM) | This compound IC50 (µM) | Percentage of Bound this compound (at 10 µM total) |
| 0 | 0.68 | 0% |
| 150 | 1.35 | 50% |
| 300 | 2.72 | 75% |
| 600 | 5.45 | 88% |
Note: This is example data to illustrate the potential impact of HSA on this compound activity. Actual values would need to be determined experimentally.
Experimental Protocols
Protocol: Determination of this compound Binding to Human Serum Albumin (HSA) using Equilibrium Dialysis
-
Prepare Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a solution of Human Serum Albumin (HSA) in phosphate-buffered saline (PBS) at a physiological concentration (e.g., 600 µM).
-
Prepare a series of this compound dilutions in PBS.
-
-
Set up Dialysis Chambers:
-
Use a multi-well equilibrium dialysis apparatus with a semi-permeable membrane (e.g., 10 kDa molecular weight cut-off).
-
Add the HSA solution to one side of the membrane (the protein chamber).
-
Add the this compound solution to the other side (the buffer chamber).
-
-
Equilibration:
-
Incubate the dialysis apparatus at a controlled temperature (e.g., 37°C) with gentle shaking for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
-
Sample Analysis:
-
After equilibration, carefully collect samples from both the protein and buffer chambers.
-
Determine the concentration of this compound in both chambers using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or LC-MS/MS. The concentration in the buffer chamber represents the free (unbound) drug concentration.
-
-
Data Analysis:
-
Calculate the percentage of bound this compound using the following formula: % Bound = [(Total Concentration - Free Concentration) / Total Concentration] x 100
-
The binding affinity (Ka) and the number of binding sites (n) can be determined by performing the experiment with a range of this compound concentrations and analyzing the data using a Scatchard plot.
-
Visualizations
Caption: Signaling pathway of this compound in nasopharyngeal carcinoma cells.
Caption: Experimental workflow for assessing the impact of serum proteins on this compound activity.
Caption: Troubleshooting logic for inconsistent this compound activity.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. This compound exerts antitumor activity by modulating the expression of ATR/Stat3/4E‑BP1 in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caringsunshine.com [caringsunshine.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The purple mangosteen (Garcinia mangostana): Defining the anticancer potential of selected xanthones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Serum albumin: clinical significance of drug binding and development as drug delivery vehicle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. rroij.com [rroij.com]
- 9. Albumin as a drug: its biological effects beyond volume expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Effect of hypoalbuminemia on drug pharmacokinetics [frontiersin.org]
- 11. Testing for drug-human serum albumin binding using fluorescent probes and other methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Methods for the determination of plasma protein binding | AxisPharm [axispharm.com]
- 14. Video: Protein-Drug Binding: Determination Methods [jove.com]
Ensuring complete solubilization of Garcinone C for assays
Welcome to the technical support center for Garcinone C. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and FAQs to help ensure the complete and consistent solubilization of this compound for your experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended primary solvent for creating a this compound stock solution?
A1: this compound is a xanthone compound with low aqueous solubility.[1][2] The recommended solvent for creating a primary stock solution is dimethyl sulfoxide (DMSO). This compound has high solubility in DMSO, reported to be ≥80 mg/mL.[3] For most cell-based assays, preparing a high-concentration stock in DMSO allows for subsequent dilution into aqueous media while keeping the final DMSO concentration low (typically <0.5%) to avoid solvent-induced toxicity or artifacts.[4]
Q2: My this compound precipitated after I diluted my DMSO stock into my aqueous cell culture medium. What happened?
A2: This is a common issue known as "compound crashing out" and occurs when a compound that is soluble in an organic solvent is introduced into an aqueous solution where it is poorly soluble.[5] The final concentration of this compound in your assay medium likely exceeded its aqueous solubility limit. Factors such as the pH of the medium, temperature, and interactions with media components like salts and proteins can also contribute to precipitation.[2]
Q3: How can I prevent this compound from precipitating in my experiments?
A3: To prevent precipitation, consider these strategies:
-
Lower the final concentration: Ensure the final working concentration of this compound in your assay is below its solubility limit in the specific aqueous medium you are using.
-
Optimize dilution: Add the DMSO stock to your aqueous medium slowly while vortexing or mixing to facilitate dispersion. Prepare dilutions immediately before use, as some compounds can precipitate over time.[5]
-
Perform a solubility test: Before conducting your main experiment, perform a preliminary test to determine the maximum concentration of this compound that remains soluble in your specific assay buffer or cell culture medium.
Troubleshooting Guide
Inconsistent or unreliable assay results are often linked to poor compound solubility.[4] This guide provides protocols and tools to address these challenges.
Issue 1: Determining the Maximum Soluble Concentration
To ensure reproducible results, it is critical to work below the maximum soluble concentration of this compound in your specific experimental system.
Data Presentation: this compound Solubility
| Solvent | Reported Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥80 mg/mL[3] | Recommended for primary stock solutions. |
| Ethanol | Soluble | A potential alternative to DMSO, though specific solubility data is less available.[6] |
| Methanol | Soluble | Can be used, but often more volatile than DMSO or ethanol.[7] |
| Water / Aqueous Buffers | Very Low | Prone to precipitation when diluted from organic stock solutions.[1] |
Experimental Protocols: Protocol for Aqueous Solubility Assessment
This protocol helps you determine the practical solubility limit of this compound in your specific assay medium.
-
Prepare a High-Concentration Stock: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 20 mM). Ensure it is fully dissolved by vortexing.
-
Perform Serial Dilutions: Create a series of dilutions from your DMSO stock directly into your final aqueous assay buffer or cell culture medium. For example, prepare final concentrations ranging from 1 µM to 100 µM. Crucially, ensure the final percentage of DMSO is constant across all samples.
-
Equilibrate and Observe: Incubate the dilutions under the exact conditions of your experiment (e.g., 37°C for 2 hours).
-
Visual Inspection: After incubation, carefully inspect each tube or well for signs of precipitation. Cloudiness, a visible pellet after centrifugation, or light scatter indicates that the solubility limit has been exceeded.
-
Determine Working Range: The highest concentration that remains completely clear is your maximum working concentration for that specific medium and set of conditions.
Issue 2: Compound Precipitation Observed During an Assay
Use the following workflow to diagnose and resolve precipitation that occurs during your experiment.
Caption: A logical workflow to troubleshoot compound precipitation during an experiment.
Mandatory Visualization: Signaling Pathway
This compound has been shown to exert antitumor activity by modulating several key signaling pathways.[8] For instance, it can inhibit the STAT3 signaling cascade, which is often dysregulated in cancer.[9]
Caption: Simplified diagram of this compound inhibiting the STAT3 signaling pathway.
References
- 1. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-biolabs.com [creative-biolabs.com]
- 3. apexbt.com [apexbt.com]
- 4. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Extraction of bioactive compounds from Garcinia mangostana L., using green technologies: a comprehensive analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound exerts antitumor activity by modulating the expression of ATR/Stat3/4E‑BP1 in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The purple mangosteen (Garcinia mangostana): Defining the anticancer potential of selected xanthones - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Synergistic Antitumor Effects of Garcinia Xanthones in Combination with Conventional Chemotherapeutics: A Comparative Analysis
This guide provides a comparative overview of the synergistic effects of Garcinia xanthones when combined with the conventional chemotherapy agents cisplatin and doxorubicin. While direct comparative studies on Garcinone C with both drugs are limited, this document synthesizes findings from preclinical studies on closely related xanthones—garcinol with cisplatin and α-mangostin with doxorubicin—to offer insights for researchers, scientists, and drug development professionals. The data presented herein highlights the potential of these natural compounds to enhance the efficacy of standard anticancer therapies.
I. Quantitative Analysis of Synergistic Effects
The synergistic potential of combining Garcinia xanthones with cisplatin or doxorubicin has been evaluated in different cancer cell lines. The following tables summarize the key quantitative data from these studies, including IC50 values and Combination Index (CI) values, where a CI < 1 indicates a synergistic interaction.
Table 1: Synergistic Effects of Garcinol with Cisplatin in Ovarian Cancer Cells
| Cell Line | Treatment | IC50 (µM) | Combination Index (CI) |
| OVCAR-3 | Garcinol | 20 | - |
| Cisplatin (DDP) | 4 | - | |
| Garcinol (20 µM) + Cisplatin (4 µM) | - | < 1[1] |
Data extracted from a study on garcinol, a structurally similar xanthone to this compound.[1]
Table 2: Synergistic Effects of α-Mangostin with Doxorubicin in Acute Myeloid Leukemia Cells
| Cell Line | Treatment | IC50 (µM) | Combination Index (CI) |
| MOLM-13 | α-Mangostin | 20 | - |
| Doxorubicin | 1 | - | |
| α-Mangostin (20 µM) + Doxorubicin (1 µM) | - | 0.85[2] |
Data extracted from a study on α-mangostin, a prominent xanthone from Garcinia mangostana.[2]
II. Experimental Methodologies
Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections outline the methodologies used in the cited studies to evaluate the synergistic effects of Garcinia xanthones with cisplatin and doxorubicin.
A. Garcinol and Cisplatin in Ovarian Cancer Cells
1. Cell Culture: Human ovarian cancer cells (OVCAR-3) were cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
2. Cell Viability Assay (CCK-8): OVCAR-3 cells were seeded in 96-well plates at a density of 6 x 10^3 cells per well. After overnight incubation, cells were treated with various concentrations of garcinol, cisplatin (DDP), or their combination for 48 hours. Cell viability was assessed using the Cell Counting Kit-8 (CCK-8) according to the manufacturer's instructions. The absorbance was measured at a specific wavelength to determine the percentage of viable cells.[1]
3. Apoptosis Analysis (Flow Cytometry): Cells were seeded in 6-well plates and treated with garcinol (25 µM), cisplatin (4 µM), or their combination for 48 hours. After treatment, cells were harvested, washed with cold phosphate-buffered saline (PBS), and stained with an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit. The stained cells were then analyzed by flow cytometry to quantify the percentage of apoptotic (Annexin V-positive) and necrotic (PI-positive) cells.[2]
4. Cell Cycle Analysis: OVCAR-3 cells were treated with different concentrations of garcinol for 48 hours. Post-treatment, cells were collected, fixed in cold ethanol, and stained with propidium iodide containing RNase. The DNA content of the cells was analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[1]
B. α-Mangostin and Doxorubicin in Acute Myeloid Leukemia Cells
1. Cell Culture: The human acute myeloid leukemia (AML) cell line MOLM-13, which harbors an FLT3-ITD mutation, was used. Cells were cultured in a suitable medium supplemented with fetal bovine serum and antibiotics and maintained in a standard cell culture incubator.
2. Cell Viability Assay (CyQUANT GR): MOLM-13 cells were seeded at a density of 1.5 x 10^5 cells/ml and treated with α-mangostin, doxorubicin, or their combination for 48 hours. Cell viability was determined using the CyQUANT GR assay, which measures cellular DNA content as an indicator of cell number. Fluorescence was measured to quantify cell proliferation.[2]
3. Apoptosis Analysis (TUNEL Assay): Apoptosis was assessed using the Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay. MOLM-13 cells were treated with the compounds for 48 hours, and the assay was performed to detect DNA fragmentation, a hallmark of apoptosis. The percentage of TUNEL-positive cells was determined by fluorescence microscopy.[3]
4. Western Blot Analysis: To investigate the molecular mechanisms, MOLM-13 cells were treated with the drug combinations for specified durations. Whole-cell lysates were prepared, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against proteins of interest (e.g., Bak, phosphorylated FLT3). After incubation with secondary antibodies, the protein bands were visualized using a chemiluminescence detection system.[3]
III. Visualizing Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the experimental workflows and the key signaling pathways implicated in the synergistic anticancer effects of Garcinia xanthones in combination with cisplatin and doxorubicin.
A. Experimental and Logical Diagrams
Caption: Comparative experimental workflows for evaluating synergy.
B. Signaling Pathways
References
A Comparative Analysis of In Vitro Studies on Garcinone C: A Guide to Reproducibility
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of published studies on Garcinone C, a natural xanthone with demonstrated anti-cancer properties. This document summarizes key quantitative data, details experimental protocols, and visualizes the reported signaling pathways to aid in the design and replication of future research.
This compound, isolated from Garcinia oblongifolia and Garcinia mangostana, has emerged as a compound of interest in oncology research.[1][2][3] Multiple independent studies have investigated its cytotoxic effects across various cancer cell lines. This guide aims to consolidate the publicly available data to provide a baseline for reproducibility and further investigation.
Quantitative Data Summary
The anti-proliferative activity of this compound has been quantified in several studies, primarily through the determination of IC50 values. The following table summarizes these findings across different cancer cell lines.
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Assay | Source |
| CNE1 | Nasopharyngeal Carcinoma | 10.68 ± 0.89 | 72 | MTS | [4] |
| CNE2 | Nasopharyngeal Carcinoma | 13.24 ± 0.20 | 72 | MTS | [4] |
| HK1 | Nasopharyngeal Carcinoma | 9.71 ± 1.34 | 72 | MTS | [4] |
| HONE1 | Nasopharyngeal Carcinoma | 8.99 ± 1.15 | 72 | MTS | [4] |
| MCF-7 | Breast Cancer | 4.0 ± 0.3 | Not Specified | MTT | [5] |
| A549 | Lung Cancer | Not Specified | Not Specified | MTT | [5] |
| Hep-G2 | Liver Cancer | Not Specified | Not Specified | MTT | [5] |
| CNE | Nasopharyngeal Carcinoma | Not Specified | Not Specified | MTT | [5] |
| HT29 | Colon Cancer | Not Specified | 24 | Not Specified | [3] |
Note: The study by Ibrahim et al. (2018) indicated cytotoxic activity against MCF-7, A549, Hep-G2, and CNE human cancer cell lines with IC50 values ranging from 4.0 ± 0.3 to 23.6 ± 1.5 µM, but did not specify the value for each cell line.[5]
Experimental Protocols
The reproducibility of experimental results is critically dependent on the methodologies employed. Below are detailed protocols for key experiments cited in the literature on this compound.
Cell Viability Assay (MTS)
-
Objective: To determine the effect of this compound on the viability of cancer cells.
-
Procedure:
-
Human nasopharyngeal carcinoma cell lines (CNE1, CNE2, HK1, and HONE1) are seeded in 96-well plates.[4]
-
After cell attachment, they are treated with varying concentrations of this compound (ranging from 0 to 20 µM) for 24, 48, and 72 hours.[4]
-
Following the treatment period, an MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is performed to measure cell viability.[4]
-
The absorbance is read at a specific wavelength, and the IC50 value (the concentration of a drug that inhibits cell growth by 50%) is calculated.[4]
-
Paclitaxel is used as a positive control.[4]
-
Cell Cycle Analysis (Flow Cytometry)
-
Objective: To investigate the effect of this compound on cell cycle progression.
-
Procedure:
-
Nasopharyngeal carcinoma cells are treated with this compound (e.g., 10 µM) for 24, 48, and 72 hours.[4]
-
After treatment, cells are harvested, washed, and fixed.
-
The fixed cells are then stained with a fluorescent dye that binds to DNA (e.g., propidium iodide).
-
The DNA content of the cells is analyzed by flow cytometry.[4]
-
The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined.[4]
-
Colony Formation Assay
-
Objective: To assess the long-term proliferative potential of cancer cells after treatment with this compound.
-
Procedure:
-
A low density of nasopharyngeal carcinoma cells (CNE1, CNE2, HK1, and HONE1) is seeded in culture dishes.[4]
-
Cells are treated with low concentrations of this compound (e.g., 0.625, 0.9375, 1.25, or 5 µM) for 10 days.[4]
-
After the incubation period, the resulting colonies are fixed and stained (e.g., with crystal violet).
-
The number of colonies is counted to determine the effect of this compound on the colony-forming ability of the cells.[4]
-
Western Blot Analysis
-
Objective: To determine the effect of this compound on the expression levels of specific proteins involved in signaling pathways.
-
Procedure:
-
Cancer cells are treated with this compound for specified times and concentrations.
-
Cells are lysed to extract total proteins.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., ATR, Stat3, 4E-BP1, Cyclin D1, p21, Bax, Bcl-2, cleaved-PARP, c-caspase 3, Gli1/2).[1][6]
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescence detection system.
-
Signaling Pathways and Experimental Workflows
Visualizing the reported mechanisms of action and experimental designs can provide a clearer understanding of the research conducted.
References
- 1. This compound exerts antitumor activity by modulating the expression of ATR/Stat3/4E‑BP1 in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The purple mangosteen (Garcinia mangostana): Defining the anticancer potential of selected xanthones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
Comparative Analysis of Garcinone C's Anticancer Activity Across Diverse Cancer Cell Lines
For Immediate Release
A comprehensive review of existing preclinical data reveals the potent and varied anticancer activity of Garcinone C, a xanthone derivative, across a spectrum of cancer cell lines. This guide synthesizes key findings on its cytotoxic effects, underlying molecular mechanisms, and the experimental methodologies used for its evaluation, providing a valuable resource for researchers in oncology and drug discovery.
This compound has demonstrated significant inhibitory effects on the growth of various cancer cells, with its efficacy being most prominently documented in nasopharyngeal and colorectal cancers. The compound's mechanisms of action primarily involve the induction of cell cycle arrest and the modulation of key signaling pathways crucial for cancer cell proliferation and survival.
Quantitative Analysis of Cytotoxic Activity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The table below summarizes the IC50 values of this compound in different cancer cell lines as reported in various studies.
| Cancer Type | Cell Line | IC50 (µM) | Exposure Time |
| Nasopharyngeal Carcinoma | CNE1 | 10.68 ± 0.89 | 72 hours[1] |
| CNE2 | 13.24 ± 0.20 | 72 hours[1] | |
| HK1 | 9.71 ± 1.34 | 72 hours[1] | |
| HONE1 | 8.99 ± 1.15 | 72 hours[1] | |
| Colorectal Cancer | HT29 | Not explicitly quantified, but activity demonstrated | Not specified |
| HCT116 | Not explicitly quantified, but activity demonstrated | Not specified | |
| Breast Cancer | MCF-7 | IC50 for a related compound, Garcixanthone E, was 8.5 µM. Specific this compound data is limited. | Not specified |
| Lung Cancer | A549 | IC50 for a related compound, Garcixanthone E, was 5.4 µM. Specific this compound data is limited. | Not specified |
| Liver Cancer | HepG2 | IC50 for a related compound, Garcinone E, ranged from 15.8 to 16.7 µM.[2] Specific this compound data is limited. | Not specified |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's anticancer activity.
Cell Viability Assay (MTS Assay)
This assay is used to assess the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells are treated with varying concentrations of this compound (typically ranging from 0 to 20 µM) and incubated for specified periods (e.g., 24, 48, and 72 hours).[1]
-
MTS Reagent Addition: Following incubation, 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.
-
Incubation and Measurement: The plates are incubated for 1 to 4 hours at 37°C. The absorbance is then measured at 490 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Cell Cycle Analysis (Flow Cytometry)
This technique is employed to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Cells are treated with this compound at a specific concentration (e.g., 10 µM) for various time points (e.g., 24, 48, and 72 hours).[1] Both adherent and floating cells are collected.
-
Fixation: The collected cells are washed with phosphate-buffered saline (PBS) and fixed in 70% ethanol at -20°C overnight.
-
Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, providing a fluorescent signal proportional to the DNA content. RNase A is included to prevent staining of RNA.
-
Flow Cytometric Analysis: The stained cells are analyzed using a flow cytometer. The intensity of the PI fluorescence is used to distinguish cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathways and Molecular Mechanisms
This compound exerts its anticancer effects by targeting distinct signaling pathways in different cancer types.
ATR/Stat3/4E-BP1 Pathway in Nasopharyngeal Carcinoma
In nasopharyngeal carcinoma cells, this compound has been shown to activate the Ataxia Telangiectasia and Rad3-related (ATR) pathway, which is involved in the DNA damage response.[1][3] This activation leads to the inhibition of Signal Transducer and Activator of Transcription 3 (Stat3) and the upregulation of Eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[1][3] The inhibition of Stat3, a key transcription factor for cell proliferation and survival, and the activation of 4E-BP1, a translational repressor, contribute to the observed cell cycle arrest and inhibition of cell growth.[1][3]
Caption: this compound's effect on the ATR/Stat3/4E-BP1 pathway.
Hedgehog/Gli1 Signaling Pathway in Colorectal and Gastric Cancer
In colorectal and gastric cancer cells, this compound has been found to suppress the Hedgehog (Hh) signaling pathway by targeting the Gli1 transcription factor. The Hh pathway is aberrantly activated in many cancers and plays a crucial role in tumor growth and metastasis. By inhibiting Gli1, this compound downregulates the expression of Hh target genes, leading to the suppression of cancer cell proliferation and invasion.
Caption: this compound's inhibition of the Hedgehog/Gli1 pathway.
Experimental Workflow
The general workflow for assessing the anticancer activity of this compound is depicted below.
Caption: General experimental workflow for this compound evaluation.
References
- 1. This compound exerts antitumor activity by modulating the expression of ATR/Stat3/4E‑BP1 in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New xanthones and cytotoxic constituents from Garcinia mangostana fruit hulls against human hepatocellular, breast, and colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Xanthones from the Leaves of Garcinia cowa Induce Cell Cycle Arrest, Apoptosis, and Autophagy in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Garcinone C and Garcinone E in Cancer Research
A deep dive into the cytotoxic and mechanistic profiles of two promising xanthones for researchers, scientists, and drug development professionals.
Garcinone C and Garcinone E, two prenylated xanthones primarily isolated from the pericarp of the mangosteen fruit (Garcinia mangostana), have emerged as compounds of significant interest in oncology research. Both demonstrate potent anti-cancer properties, yet they exhibit distinct mechanisms of action and cytotoxic profiles across various cancer cell lines. This guide provides a comparative analysis of their biological activities, supported by experimental data, to aid researchers in their exploration of these potential therapeutic agents.
Chemical Structures
This compound and Garcinone E share a common xanthone backbone but differ in their prenylation and hydroxylation patterns, which significantly influences their biological activity.
Figure 1: Chemical Structure of this compound
Figure 2: Chemical Structure of Garcinone E
Comparative Biological Activity
This compound and Garcinone E have been shown to inhibit cancer cell proliferation, induce cell cycle arrest, and promote apoptosis. However, the specific cellular responses and the potency of these effects vary depending on the compound and the cancer cell type.
Quantitative Data Summary
The following table summarizes the cytotoxic effects of this compound and Garcinone E on various cancer cell lines, as indicated by their half-maximal inhibitory concentration (IC50) values.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| This compound | CNE1 | Nasopharyngeal Carcinoma | 10.68 ± 0.89 | 72 | [1] |
| CNE2 | Nasopharyngeal Carcinoma | 13.24 ± 0.20 | 72 | [1] | |
| HK1 | Nasopharyngeal Carcinoma | 9.71 ± 1.34 | 72 | [1] | |
| HONE1 | Nasopharyngeal Carcinoma | 8.99 ± 1.15 | 72 | [1] | |
| 22Rv1 | Prostate Cancer | 22.62 | 48 | [2] | |
| Garcinone E | HEY | Ovarian Cancer | - | - | [3] |
| A2780 | Ovarian Cancer | - | - | [3] | |
| A2780/Taxol | Ovarian Cancer (Taxol-resistant) | - | - | [3] | |
| HeLa | Cervical Cancer | - (Effective at 16-128 µM) | 24, 48, 72 | [4] | |
| HT-29 | Colorectal Cancer | - | - | [5][6] | |
| Caco-2 | Colorectal Cancer | - | - | [5][6] | |
| Hepatocellular Carcinoma Cell Lines | Liver Cancer | Potent cytotoxicity observed | - | [7] |
Mechanisms of Action: A Comparative Overview
While both compounds are cytotoxic to cancer cells, their underlying mechanisms of action show notable differences, particularly in their effects on cell cycle progression and the signaling pathways they modulate.
Cell Cycle Arrest
-
This compound: Induces cell cycle arrest at the S phase in nasopharyngeal carcinoma (NPC) cells.[1] This is achieved through the downregulation of key cell cycle-related proteins including cyclin B1, cyclin D1, cyclin E2, cdc2, and CDK7.[1][8]
-
Garcinone E: Primarily causes cell cycle arrest at the G2/M phase in human cervical cancer cells (HeLa).[4] In colorectal cancer cells, it can induce a sub-G1 phase arrest, indicative of apoptosis.[5][6]
Induction of Apoptosis
Both this compound and Garcinone E are capable of inducing apoptosis, or programmed cell death, a critical mechanism for eliminating cancerous cells.
-
This compound: While it does inhibit cell growth, studies in NPC cells suggest it only slightly induces apoptosis.[1]
-
Garcinone E: Has been shown to be a potent inducer of apoptosis in various cancer cell lines, including ovarian, cervical, and colorectal cancer.[3][4][5][6] This is often mediated through the activation of caspases.[3]
Signaling Pathways
The anticancer effects of this compound and Garcinone E are orchestrated through their modulation of specific intracellular signaling pathways.
This compound Signaling Pathway
This compound has been shown to exert its antitumor activity in nasopharyngeal carcinoma by modulating the ATR/Stat3/4E-BP1 signaling pathway.[1][8] It stimulates the expression of Ataxia Telangiectasia and Rad3-related protein (ATR) while inhibiting the expression of Signal Transducer and Activator of Transcription 3 (Stat3) and Eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[1][8]
Caption: this compound signaling pathway in NPC cells.
Garcinone E Signaling Pathway
In colorectal cancer cells, Garcinone E triggers apoptosis and cell cycle arrest through a reactive oxygen species (ROS)-dependent JNK signaling pathway.[5][6][9] It also induces endoplasmic reticulum (ER) stress and activates the IRE-1α pathway in ovarian cancer cells.[3] Furthermore, in the context of experimental autoimmune hepatitis, Garcinone E has been shown to modulate the Nrf2/HO-1, NF-κB, and TNF-α/JNK pathways.[10][11]
Caption: Garcinone E-induced ROS/JNK signaling pathway.
Experimental Protocols
A summary of the key experimental methodologies cited in the literature for assessing the biological activities of this compound and Garcinone E is provided below.
Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase. The resulting intracellular formazan can be solubilized and quantified by spectrophotometry, providing an estimate of cell viability.
-
Protocol:
-
Seed cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or Garcinone E for the desired time period (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for a few hours at 37°C.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[4]
-
Cell Cycle Analysis (Flow Cytometry)
-
Principle: This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
-
Protocol:
-
Treat cells with the test compound for a specified duration.
-
Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fix the cells in cold 70% ethanol and store at -20°C.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing a fluorescent DNA intercalating agent (e.g., propidium iodide) and RNase A.
-
Analyze the stained cells using a flow cytometer. The fluorescence intensity is proportional to the DNA content.[1][12]
-
Apoptosis Assay (Annexin V/PI Staining)
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Protocol:
-
Treat cells with the compound of interest.
-
Harvest and wash the cells.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark.
-
Analyze the cells by flow cytometry to quantify the different cell populations.[3]
-
Western Blotting
-
Principle: This technique is used to detect and quantify specific proteins in a complex mixture, such as a cell lysate. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies.
-
Protocol:
-
Lyse treated and untreated cells to extract total protein.
-
Determine protein concentration using a protein assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.[1][4]
-
Conclusion
Both this compound and Garcinone E demonstrate significant potential as anticancer agents. This compound appears to be a potent inhibitor of cell proliferation in nasopharyngeal carcinoma through the induction of S-phase arrest and modulation of the ATR/Stat3/4E-BP1 pathway. In contrast, Garcinone E shows broader and often more potent apoptotic effects across a range of cancers, including ovarian, cervical, and colorectal cancer, primarily through G2/M phase arrest and activation of the ROS/JNK signaling pathway.
This comparative guide highlights the distinct yet complementary anticancer profiles of these two xanthones. Further research, particularly direct comparative studies in the same cancer models and in vivo investigations, is warranted to fully elucidate their therapeutic potential and to guide the development of future cancer therapies. The detailed experimental protocols provided herein offer a foundational framework for researchers to build upon in their investigations of these promising natural compounds.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Inhibition of CDK2/CyclinE1 by xanthones from the mangosteen (Garcinia mangostana): A structure-activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Garcinone E induces apoptosis and inhibits migration and invasion in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Garcinone-E exhibits anticancer effects in HeLa human cervical carcinoma cells mediated via programmed cell death, cell cycle arrest and suppression of cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Garcinone E triggers apoptosis and cell cycle arrest in human colorectal cancer cells by mediating a reactive oxygen species-dependent JNK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.polyu.edu.hk [research.polyu.edu.hk]
- 7. Garcinone E, a xanthone derivative, has potent cytotoxic effect against hepatocellular carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound exerts antitumor activity by modulating the expression of ATR/Stat3/4E‑BP1 in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholars.hkmu.edu.hk [scholars.hkmu.edu.hk]
- 10. Garcinone E Mitigates Oxidative Inflammatory Response and Protects against Experimental Autoimmune Hepatitis via Modulation of Nrf2/HO-1, NF-κB and TNF-α/JNK Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Xanthones from the Leaves of Garcinia cowa Induce Cell Cycle Arrest, Apoptosis, and Autophagy in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Garcinone C and Other Natural Anticancer Compounds
For Researchers, Scientists, and Drug Development Professionals
The search for novel anticancer agents from natural sources has identified a plethora of compounds with promising therapeutic potential. Among these, Garcinone C, a xanthone derivative isolated from Garcinia oblongifolia and the pericarp of Garcinia mangostana, has demonstrated significant cytotoxic effects against various cancer cell lines. This guide provides a head-to-head comparison of this compound with other well-characterized natural anticancer compounds, including other xanthones (α-mangostin, Garcinone E, Gartanin), Curcumin, and Resveratrol. The comparison focuses on their cytotoxic efficacy, mechanisms of action, and the signaling pathways they modulate, supported by experimental data and detailed protocols.
Data Presentation: Comparative Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound and other selected natural compounds against a panel of human cancer cell lines, providing a quantitative comparison of their cytotoxic activities.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| This compound | CNE1 | Nasopharyngeal Carcinoma | 10.68 ± 0.89 (72h) | [1] |
| CNE2 | Nasopharyngeal Carcinoma | 13.24 ± 0.20 (72h) | [1] | |
| HK1 | Nasopharyngeal Carcinoma | 9.71 ± 1.34 (72h) | [1] | |
| HONE1 | Nasopharyngeal Carcinoma | 8.99 ± 1.15 (72h) | [1] | |
| α-Mangostin | MCF-7 | Breast Cancer | 4.43 | [2] |
| MDA-MB-231 | Breast Cancer | 3.59 | [2] | |
| T-47D | Breast Cancer | 2.07 ± 0.08 | [3] | |
| DLD-1 | Colon Cancer | ~5-20 | [4] | |
| HL60 | Leukemia | <10 | [5] | |
| Garcinone E | HEY | Ovarian Cancer | ~32 | [6] |
| A2780 | Ovarian Cancer | - | [6] | |
| HSC-4 | Oral Cancer | 4.8 | [7] | |
| HL-60 | Leukemia | 15 | [8] | |
| Hepatoma Cell Lines | Liver Cancer | 0.1 - 5.4 (LD50) | [9] | |
| Gartanin | T24 | Bladder Cancer | 4.1 - 18.1 | [10] |
| UMUC3 | Bladder Cancer | 4.1 - 18.1 | [10] | |
| HT1376 | Bladder Cancer | 4.1 - 18.1 | [10] | |
| Curcumin | SW480 | Colorectal Cancer | 10.26 | [11] |
| HT-29 | Colorectal Cancer | 13.31 | [11] | |
| HCT116 | Colorectal Cancer | 10 | [12] | |
| MCF-7 | Breast Cancer | 44.61 | [13] | |
| MDA-MB-231 | Breast Cancer | 54.68 | [13] | |
| Resveratrol | MCF-7 | Breast Cancer | 51.18 | [14][15] |
| SW480 | Colorectal Cancer | ~70-150 | [16][17] | |
| HepG2 | Liver Cancer | 57.4 | [14][15] | |
| HeLa | Cervical Cancer | 200-250 (48h) | [18] |
Mechanisms of Action and Signaling Pathways
Natural anticancer compounds exert their effects through the modulation of various signaling pathways critical for cancer cell proliferation, survival, and metastasis. This compound has been shown to impact several key pathways.
This compound Signaling Pathway
This compound has been reported to inhibit cancer cell growth by modulating the STAT3, PI3K/Akt, and Hedgehog signaling pathways.[19] It can induce cell cycle arrest and apoptosis.[20] Specifically, it has been shown to stimulate the expression of ATR and 4E-BP1 while inhibiting STAT3.[1]
Caption: this compound inhibits key cancer signaling pathways.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below to facilitate the replication and validation of findings.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined from the dose-response curve.[4][21]
Colony Formation Assay
This assay measures the ability of a single cell to grow into a colony, assessing the long-term effects of a compound on cell survival and proliferation.
Materials:
-
6-well plates
-
Complete culture medium
-
Test compound
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
-
PBS
Procedure:
-
Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the test compound at various concentrations for a specified period.
-
Replace the medium with fresh, drug-free medium and incubate for 10-14 days, allowing colonies to form.
-
Wash the colonies with PBS and fix them with methanol for 15 minutes.
-
Stain the colonies with crystal violet solution for 15-30 minutes.
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically >50 cells) in each well.[22][23][24]
Cell Cycle Analysis by Flow Cytometry
Flow cytometry is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
70% ethanol (ice-cold)
-
PBS
-
Flow cytometer
Procedure:
-
Culture cells to 60-70% confluency and treat with the test compound for the desired time.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.[25][26][27][28]
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect specific proteins in a sample and is a common method to assess the activation or inhibition of signaling pathways.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-STAT3, anti-p-STAT3, anti-Akt, anti-p-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the test compound, then lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[29][30]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for screening and characterizing natural anticancer compounds.
Caption: Workflow for anticancer compound evaluation.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Exploring the antineoplastic potential of α-mangostin in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Curcumin inhibits proliferation and promotes apoptosis of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay overview | Abcam [abcam.com]
- 5. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New xanthones and cytotoxic constituents from Garcinia mangostana fruit hulls against human hepatocellular, breast, and colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. livingbyheart.tripod.com [livingbyheart.tripod.com]
- 10. The effect of gartanin, a naturally- occurring xanthone in mangosteen juice, on the mTOR pathway, autophagy, apoptosis and the growth of human urinary bladder cancer cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New structural analogues of curcumin exhibit potent growth suppressive activity in human colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. wcrj.net [wcrj.net]
- 14. Efficacy of resveratrol against breast cancer and hepatocellular carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficacy of resveratrol against breast cancer and hepatocellular carcinoma cell lines | Saudi Medical Journal [smj.org.sa]
- 16. aacrjournals.org [aacrjournals.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Resveratrol inhibits cancer cell proliferation by impairing oxidative phosphorylation and inducing oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. artscimedia.case.edu [artscimedia.case.edu]
- 23. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 24. ossila.com [ossila.com]
- 25. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Cell cycle analysis by flow cytometry [bio-protocol.org]
- 27. Flow cytometry with PI staining | Abcam [abcam.com]
- 28. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 29. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Garcinone C: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of Garcinone C, a xanthone compound utilized in various research applications. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring compliance with environmental regulations.
I. Understanding this compound: Properties and Safety Profile
This compound is a naturally derived compound with a low toxicity profile. However, as with any chemical substance, appropriate handling and disposal are paramount. Below is a summary of its key chemical and physical properties.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₆O₇ | [1][2] |
| Molecular Weight | 414.45 g/mol | [1][3] |
| Appearance | Solid | [1][3] |
| Solubility | Soluble in DMSO (≥80 mg/mL) | [3] |
| Storage Temperature | -20°C | [3][4] |
| CAS Number | 76996-27-5 | [1][2][3] |
II. Step-by-Step Disposal Procedures for this compound
The appropriate disposal method for this compound and its associated waste depends on its form (solid or in solution) and the regulations specific to your institution and locality. The following steps provide a general guideline.
Step 1: Waste Characterization
Before disposal, it is crucial to characterize the waste. While this compound is considered to have low toxicity, it is essential to consult your institution's Environmental Health and Safety (EHS) department to confirm whether it is classified as hazardous waste under local and federal regulations.
Step 2: Disposal of Unused or Expired Solid this compound
-
Segregation: Keep solid this compound waste separate from other chemical waste streams.
-
Containerization: Place the solid waste in a clearly labeled, sealed container. The original container is ideal if it is in good condition.
-
Labeling: Label the container as "this compound Waste" and include the quantity.
-
Contact EHS: Arrange for pickup and disposal through your institution's EHS-approved waste management program.
Step 3: Disposal of this compound Solutions
The disposal of this compound solutions depends on the solvent used.
-
Aqueous Solutions: For dilute aqueous solutions of this compound that are not considered hazardous, disposal down the sanitary sewer may be permissible. However, this is subject to institutional and local wastewater regulations.
-
Neutralization: Ensure the pH of the solution is between 6.0 and 8.0 before disposal.
-
Dilution: Flush the drain with a copious amount of water (at least 20 times the volume of the solution) during and after disposal.
-
-
Organic Solvent Solutions: Solutions of this compound in organic solvents (e.g., DMSO) must be treated as hazardous waste.
-
Collection: Collect the waste solution in a designated, compatible, and properly sealed hazardous waste container.
-
Segregation: Do not mix with other incompatible waste streams.
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical names of the contents (e.g., "this compound in DMSO"), and the approximate concentrations.
-
EHS Pickup: Arrange for disposal through your institution's EHS department.
-
Step 4: Disposal of Contaminated Labware
-
Solid Waste: Items such as gloves, paper towels, and weigh boats with trace amounts of solid this compound should be placed in a designated solid chemical waste container for incineration.
-
Sharps: Needles, syringes, or other sharps contaminated with this compound solutions should be disposed of in a designated, puncture-resistant sharps container for hazardous waste.
-
Glassware:
-
Decontamination: Rinse glassware that has come into contact with this compound three times with an appropriate solvent.
-
Rinsate Collection: The first rinse should be collected and disposed of as hazardous waste. Subsequent rinses of glassware that held non-hazardous solutions may be disposable down the drain, pending local regulations.
-
Disposal: Once decontaminated, the glassware can be washed and reused or disposed of in a broken glass container.
-
III. Experimental Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the proper disposal of this compound waste.
Disclaimer: This document provides general guidance. Always consult your institution's specific safety and disposal protocols and comply with all local, state, and federal regulations.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
